1a,1b-Dihomo-PGE2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKJEXAWAIJTRO-QKIVIXBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1a,1b-Dihomo-PGE2: From Discovery to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1a,1b-Dihomo-prostaglandin E2 (1a,1b-Dihomo-PGE2), a lesser-known member of the prostaglandin family. While its biological significance is not as pronounced as that of its arachidonic acid-derived counterpart, PGE2, an understanding of its discovery, biosynthesis, and chemical properties is crucial for researchers in the fields of lipidomics, inflammation, and drug development. This guide will delve into the historical context of its discovery, detail its biosynthetic pathway from adrenic acid, outline methods for its synthesis and purification, provide a thorough account of its analytical characterization, and discuss its known biological activities, or lack thereof, in comparison to other key prostaglandins.
Introduction: Placing 1a,1b-Dihomo-PGE2 in the Prostaglandin Landscape
Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals.[1] The most well-studied prostaglandins, such as PGE2, are derived from the 20-carbon omega-6 fatty acid, arachidonic acid (AA). 1a,1b-Dihomo-PGE2, as its name suggests, is a structural analog of PGE2, containing two additional carbon atoms in its carboxylic acid side chain. This seemingly minor structural modification has profound implications for its biosynthesis and biological activity. It is derived from the 22-carbon omega-6 fatty acid, adrenic acid (AdA).
The study of prostaglandins has been pivotal in understanding inflammation, pain, fever, and numerous other physiological processes.[2] While much of the focus has been on the metabolites of arachidonic acid, the existence and study of prostaglandins derived from other fatty acid precursors, such as 1a,1b-Dihomo-PGE2 from adrenic acid, provide valuable insights into the substrate specificity of the enzymes involved in prostanoid biosynthesis and the structure-activity relationships that govern their biological functions.
The Discovery and Natural Occurrence of 1a,1b-Dihomo-PGE2
The first identification of 1a,1b-Dihomo-PGE2 was in extracts of sheep vesicular gland microsomes that were incubated with adrenic acid.[1] This seminal finding demonstrated that the cyclooxygenase (COX) enzyme system was capable of utilizing fatty acids other than arachidonic acid as substrates. Later, 1a,1b-Dihomo-PGE2 was also identified in the conditioned media of RAW 264.7 macrophages that had been stimulated with endotoxin and arachidonic acid.[1] This discovery suggested a potential role for this molecule in inflammatory settings, albeit likely a minor one compared to PGE2. The production in this context is thought to occur through the elongation of arachidonic acid to adrenic acid, which is then sequentially metabolized by COX and PGE synthase.[1]
Further research has shown that dihomo-prostaglandins are preferentially synthesized in certain tissues, such as the renal medulla, where adrenic acid is selectively distributed.[3] This tissue-specific distribution of the precursor fatty acid highlights the potential for localized production and action of these less common prostanoids.
The Biosynthetic Pathway of 1a,1b-Dihomo-PGE2
The biosynthesis of 1a,1b-Dihomo-PGE2 mirrors that of PGE2, with the key difference being the initial fatty acid substrate. The pathway begins with the release of adrenic acid from the sn-2 position of membrane phospholipids by the action of phospholipase A2.
Enzymatic Conversion of Adrenic Acid
Once released, adrenic acid is metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] The initial rate of oxygen uptake by prostaglandin synthetase with adrenic acid as a substrate is approximately 25% of that observed with arachidonic acid, indicating that it is a less preferred substrate.[5] The COX enzymes catalyze the addition of two molecules of oxygen to adrenic acid, forming the unstable endoperoxide intermediate, 1a,1b-Dihomo-PGG2. This is then reduced to another unstable intermediate, 1a,1b-Dihomo-PGH2.
Finally, 1a,1b-Dihomo-PGH2 is isomerized to the more stable 1a,1b-Dihomo-PGE2 by the action of prostaglandin E synthases (PGES).
Caption: Biosynthetic pathway of 1a,1b-Dihomo-PGE2 from adrenic acid.
Synthesis and Purification of 1a,1b-Dihomo-PGE2
The study of 1a,1b-Dihomo-PGE2 has been facilitated by both enzymatic and chemical synthesis methods.
Enzymatic Synthesis
As demonstrated in its discovery, 1a,1b-Dihomo-PGE2 can be synthesized in vitro by incubating adrenic acid with a source of cyclooxygenase and prostaglandin E synthase, such as sheep vesicular gland microsomes.[5]
Protocol for Enzymatic Synthesis:
-
Prepare a suspension of sheep vesicular gland microsomes in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).
-
Add adrenic acid to the microsomal suspension.
-
Incubate the mixture at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by acidifying the mixture to pH 3-4 with a weak acid (e.g., citric acid).
-
Extract the lipids with an organic solvent such as ethyl acetate or diethyl ether.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Purify the resulting residue using chromatographic techniques.
Chemical Synthesis
While a specific total synthesis of 1a,1b-Dihomo-PGE2 is not extensively documented in the literature, its synthesis can be achieved by adapting established methods for prostaglandin synthesis, most notably the Corey synthesis.[6][7] This landmark synthetic route utilizes a bicyclic lactone, known as the Corey lactone, as a key intermediate.[6]
Conceptual Steps for a Corey-type Synthesis of 1a,1b-Dihomo-PGE2:
-
Synthesis of the Corey Lactone: This bicyclic intermediate contains the correct stereochemistry for the cyclopentane ring of the prostaglandin.
-
Introduction of the Omega Sidechain: The lower sidechain is introduced via a Wittig or Horner-Wadsworth-Emmons reaction. For 1a,1b-Dihomo-PGE2, the phosphonate or ylide would contain the C10 sidechain.
-
Reduction and Protection: The lactone is reduced to a lactol, and the resulting hydroxyl groups are protected.
-
Introduction of the Alpha Sidechain: The upper carboxylic acid sidechain is introduced, again typically via a Wittig reaction, using an ylide that will provide the C10 carboxylic acid chain.
-
Deprotection and Oxidation: The protecting groups are removed, and the C9 hydroxyl group is oxidized to a ketone to yield 1a,1b-Dihomo-PGE2.
Caption: Conceptual workflow for the chemical synthesis of 1a,1b-Dihomo-PGE2.
Purification
Purification of 1a,1b-Dihomo-PGE2, whether from biological extracts or synthetic reactions, typically involves a combination of chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and monitoring of the purification process.[5] For preparative scale purification, column chromatography on silica gel is often employed. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for obtaining highly pure 1a,1b-Dihomo-PGE2.[8]
Analytical Characterization
The structural elucidation and quantification of 1a,1b-Dihomo-PGE2 rely on a suite of modern analytical techniques.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Provides a rapid method for the initial identification of 1a,1b-Dihomo-PGE2 based on its retention factor (Rf) value compared to standards.[5]
-
Gas Chromatography (GC): After derivatization to form volatile esters (e.g., methyl ester) and ethers (e.g., trimethylsilyl ether), GC can be used for separation and quantification.[5]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of prostaglandins and is often coupled with mass spectrometry for sensitive detection.[8]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural confirmation and quantification of 1a,1b-Dihomo-PGE2.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides characteristic fragmentation patterns that can confirm the identity of the molecule.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the current gold standard for the analysis of prostaglandins. It allows for the sensitive and specific detection of 1a,1b-Dihomo-PGE2 in complex biological matrices. The fragmentation of the deprotonated molecule in the negative ion mode typically involves losses of water and carbon dioxide.[9]
Table 1: Key Mass Spectrometric Data for Prostaglandin Analysis
| Analytical Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| LC-MS/MS (for PGE2) | Negative ESI | 351.2 | Loss of H2O, CO2 | [10] |
Note: Specific fragmentation data for 1a,1b-Dihomo-PGE2 would be analogous, with a precursor ion reflecting its higher molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation of novel prostaglandins, including dihomo-prostaglandins.[8] These techniques provide detailed information about the carbon skeleton and the stereochemistry of the molecule.
Biological Activity and Physiological Significance
A critical aspect of understanding 1a,1b-Dihomo-PGE2 is its biological activity in comparison to the well-characterized PGE2.
Comparative Biological Potency
Studies on related dihomo-prostaglandins suggest that they are generally less biologically active than their arachidonic acid-derived counterparts. For example, 1a,1b-dihomo-PGE1 is significantly less active than PGE1. Similarly, dihomo-prostaglandin I2 is much less potent at inhibiting platelet aggregation than PGI2. This suggests that the extended alpha-chain of 1a,1b-Dihomo-PGE2 likely hinders its ability to effectively bind to and activate prostaglandin receptors.
Table 2: Comparative Biological Activities of Prostaglandins
| Prostaglandin | Precursor Fatty Acid | Key Biological Activities | Relative Potency | Reference |
| PGE2 | Arachidonic Acid | Pro-inflammatory, pyretic, pain sensitization, uterine contraction | High | [2] |
| 1a,1b-Dihomo-PGE2 | Adrenic Acid | Largely uncharacterized, presumed to be low | Low | Inferred from related compounds |
| PGE1 | Dihomo-γ-linolenic acid | Vasodilation, anti-inflammatory | Moderate | [11] |
| 1a,1b-Dihomo-PGE1 | 10,13,16-docosatrienoic acid | Weak biological activity | Very Low |
Interaction with Prostaglandin Receptors
PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] The reduced biological activity of 1a,1b-Dihomo-PGE2 is likely due to a lower binding affinity for these receptors. The longer carboxylic acid side chain may cause steric hindrance within the receptor's binding pocket, preventing the optimal conformational changes required for receptor activation and downstream signaling. While direct receptor binding studies for 1a,1b-Dihomo-PGE2 are scarce, the consistent observation of reduced potency among other dihomo-prostaglandins strongly supports this hypothesis.
Potential Physiological and Pathophysiological Roles
Given its low abundance and reduced biological activity, 1a,1b-Dihomo-PGE2 is not considered a major player in systemic physiological processes. However, its preferential synthesis in tissues with high adrenic acid content, such as the renal medulla, suggests the possibility of localized roles.[3] It is also conceivable that in certain pathological states where adrenic acid levels are elevated, the production of 1a,1b-Dihomo-PGE2 could be increased. Adrenic acid itself is metabolized into a variety of bioactive lipids via the cyclooxygenase, lipoxygenase, and cytochrome P450 pathways, which can influence inflammatory responses and vascular function.[4][12] The contribution of 1a,1b-Dihomo-PGE2 to these processes, if any, remains an area for further investigation.
Conclusion
1a,1b-Dihomo-PGE2 represents an intriguing, albeit less potent, member of the prostaglandin family. Its discovery expanded our understanding of the substrate flexibility of the prostaglandin biosynthetic machinery. While it does not appear to be a major mediator of systemic physiological or pathological processes, its study provides valuable insights into the structure-activity relationships of prostaglandins and highlights the importance of precursor fatty acid availability in determining the profile of lipid mediators produced in specific tissues. For researchers in lipidomics and drug development, a thorough understanding of such minor metabolites is essential for a complete picture of eicosanoid biology and for the development of highly specific therapeutic interventions targeting the prostaglandin system.
References
-
Bertin Bioreagent. (n.d.). 1a,1b-dihomo Prostaglandin E2. Retrieved from [Link]
-
NPTEL-NOC IITM. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Corey Prostaglandin Synthesis. Retrieved from [Link]
-
PubMed. (1976). The Biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 Alpha From 7, 10, 13, 16-docosatetraenoic Acid by an Acetone-Pentane Powder of Sheep Vesicular Gland Microsomes. Biochimica et Biophysica Acta. Retrieved from [Link]
- Schröder, R., et al. (2012). PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PLoS ONE, 7(3), e33329.
- Li, X., et al. (2022). Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and Therapeutic Medicine, 24(5), 685.
- Lee, H. C., et al. (2011). ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS. Hypertension, 57(2), 256–263.
-
Chemistry LibreTexts. (2024, March 27). 10: Strategies in Prostaglandins Synthesis. Retrieved from [Link]
- Järving, I., et al. (1993). A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles.
- PubMed Central. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(5), 1045–1054.
- PubMed. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. The Journal of Biological Chemistry, 266(35), 23838–23845.
- PubMed Central. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. The Biochemical Journal, 365(Pt 2), 489–496.
-
ResearchGate. (2002). Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Retrieved from [Link]
- PubMed Central. (2013). Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. The Journal of Biological Chemistry, 288(45), 32419–32430.
-
SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). Retrieved from [Link]
- The Journal of Clinical Investigation. (1999). The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure.
-
Tandem mass spectrometry analysis of prostaglandins and isoprostanes. (2023, March 14). [PowerPoint slides]. Retrieved from [Link]
- AHA Journals. (2009). Adrenic Acid Metabolites as Endogenous Endothelium-Derived and Zona Glomerulosa-Derived Hyperpolarizing Factors. Hypertension, 55(2), 547–554.
- Journal of the American Chemical Society. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Journal of the American Chemical Society, 91(20), 5675–5677.
- PubMed Central. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1957–1966.
- PubMed Central. (2015). Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis. The Journal of Biological Chemistry, 290(31), 19131–19142.
-
ProQuest. (n.d.). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Retrieved from [Link]
- PubMed Central. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(18), 4153.
- Frontiers in Pharmacology. (2023). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 14, 1199315.
-
YouTube. (2020, November 9). Prostaglandin Biosynthesis - Acetate Pathway: 6 [Video]. Retrieved from [Link]
- PubMed Central. (2016).
- MDPI. (2020). Arachidonic Acid Metabolism and Kidney Inflammation. International Journal of Molecular Sciences, 21(11), 3984.
- PubMed Central. (2014). Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum. The Journal of Neuroscience, 34(36), 12025–12034.
- PubMed Central. (2019). Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. Analytical Chemistry, 91(6), 4066–4074.
-
ResearchGate. (n.d.). EPs and their downstream effects. EP1, prostaglandin E1 receptor; EP2,... [Image]. Retrieved from [Link]
-
bioRxiv. (2021). Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. Retrieved from [Link]
- MDPI. (2018).
- PubMed Central. (2023). The role of arachidonic acid metabolites in the subtype classification and pathogenesis of primary aldosteronism. Frontiers in Endocrinology, 14, 1199315.
- PubMed. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. The Biochemical Journal, 365(Pt 2), 489–496.
- PubMed. (2022). Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. Allergy, 77(12), 3585–3598.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. kbfi.ee [kbfi.ee]
- 9. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
1a,1b-Dihomo-PGE2 structure and chemical properties
An In-Depth Technical Guide to 1a,1b-Dihomo-Prostaglandin E2: Structure, Properties, and Experimental Considerations
Introduction
Prostaglandins are a class of eicosanoids, lipid compounds derived from fatty acids, that play crucial roles in a vast array of physiological and pathological processes. Among the most studied is Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, known for its potent effects on inflammation, pain, fever, fertility, and gastric mucosal protection.[1][2] Its actions are mediated through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1]
This guide focuses on a lesser-known, yet structurally significant analog: 1a,1b-Dihomo-Prostaglandin E2 (1a,1b-Dihomo-PGE2) . This molecule is a C22 derivative of PGE2, featuring an extended carboxylic acid side chain. Understanding its unique structure and properties is critical for researchers investigating the nuances of prostaglandin signaling and for drug development professionals exploring novel prostanoid receptor modulators. As a Senior Application Scientist, this document serves to consolidate the current technical knowledge on 1a,1b-Dihomo-PGE2 and provide practical, field-proven insights for its study.
Chemical Structure and Physicochemical Properties
The defining feature of 1a,1b-Dihomo-PGE2 is the addition of two methylene groups to the α-chain (the carboxylic acid-containing side chain) of the parent PGE2 molecule. This seemingly minor alteration has significant implications for its chemical identity and potential biological interactions.
Systematic Name: 9-oxo-11α,15S-dihydroxy-1a,1b-dihomo-prosta-5Z,13E-dien-1-oic acid
The core structure consists of a five-membered cyclopentanone ring substituted with two aliphatic side chains. Key stereochemical features, identical to PGE2, include the hydroxyl groups at positions C-11 (α configuration) and C-15 (S configuration), and the trans double bond at C-13.[3]
Key Physicochemical Data
For any experimental work, a thorough understanding of a compound's physical and chemical properties is paramount for ensuring accurate preparation of stock solutions, assessing stability, and designing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₈O₅ | [4][5] |
| Molecular Weight | 382.5 g/mol | [4][5][6] |
| CAS Number | 26198-80-1 | [7] |
| Appearance | Provided as a solution in methyl acetate or as a liquid | [4][6] |
| Purity | ≥98% (Commercially available) | [5][7] |
| Storage & Stability | Recommended storage at -20°C; stable for ≥ 2 years | [5][6] |
Solubility Profile
The solubility of 1a,1b-Dihomo-PGE2 is critical for its application in both in vitro and in vivo studies. The data below, derived for the closely related 1a,1b-dihomo PGE1, provides an excellent reference for experimental design.
| Solvent | Solubility | Source |
| DMF | >100 mg/mL | [5] |
| DMSO | >50 mg/mL | [5] |
| Ethanol | >50 mg/mL | [5] |
| PBS (pH 7.2) | >1.6 mg/mL | [5] |
Scientist's Note: The high solubility in organic solvents like DMSO and ethanol is typical for prostaglandins and allows for the preparation of concentrated stock solutions. When preparing aqueous solutions for cell-based assays, it is crucial to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer to avoid precipitation.
Biosynthesis and Biological Occurrence
1a,1b-Dihomo-PGE2 is not derived directly from arachidonic acid (AA), the precursor for the 2-series prostaglandins. Instead, its biosynthesis requires an initial fatty acid elongation step.
The pathway is understood to proceed as follows:
-
Elongation: Arachidonic acid (AA; C20:4) is elongated to form adrenic acid (AdA; C22:4).
-
Cyclooxygenation: Adrenic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and/or COX-2) to form the prostaglandin endoperoxide, 1a,1b-Dihomo-PGH2.[8]
-
Isomerization: Finally, a prostaglandin E synthase (PGES) enzyme isomerizes the endoperoxide to yield 1a,1b-Dihomo-PGE2.[8]
This biosynthetic route has been demonstrated in specific biological contexts. It was first identified in extracts of sheep vesicular gland microsomes when incubated with adrenic acid.[8] It has also been detected in the conditioned media of RAW 264.7 macrophages following stimulation with endotoxin and arachidonic acid, suggesting a potential role in inflammatory responses.[8]
Caption: Workflow for generating and extracting 1a,1b-Dihomo-PGE2 from macrophages.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of 1a,1b-Dihomo-PGE2 for a specific EP receptor subtype. [9] Objective: To measure the ability of 1a,1b-Dihomo-PGE2 to displace a radiolabeled PGE2 analog from a specific human EP receptor.
Methodology:
-
Membrane Preparation:
-
Use cell membranes prepared from a stable cell line (e.g., HEK293) recombinantly expressing a single human EP receptor subtype (e.g., hEP1).
-
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 25 mM MES, 10 mM MgCl₂, 1 mM EDTA, pH 6.0).
-
Reaction Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-PGE2 (at a final concentration near its Kd, e.g., 1-5 nM), and 100 µL of cell membranes (e.g., 10-20 µg protein).
-
Non-Specific Binding: Add 50 µL of unlabeled PGE2 (at a high concentration, e.g., 10 µM), 50 µL of [³H]-PGE2, and 100 µL of cell membranes.
-
Competition: Add 50 µL of 1a,1b-Dihomo-PGE2 (at varying concentrations, e.g., 0.1 nM to 100 µM), 50 µL of [³H]-PGE2, and 100 µL of cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature.
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of 1a,1b-Dihomo-PGE2.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Future Directions and Concluding Remarks
1a,1b-Dihomo-PGE2 represents an intriguing variation on a fundamentally important signaling molecule. While current knowledge is limited, its unique structure warrants further investigation.
Key areas for future research include:
-
Comprehensive Pharmacological Profiling: Systematically determining the binding affinity and functional activity of 1a,1b-Dihomo-PGE2 across all four EP receptor subtypes is essential.
-
In Vivo Studies: Investigating the effects of this compound in animal models of inflammation, pain, or cancer could reveal novel biological functions.
-
Metabolic Profiling: Understanding its metabolic fate is crucial for interpreting its biological activity and potential as a therapeutic agent.
For researchers and drug developers, 1a,1b-Dihomo-PGE2 is more than just a molecular curiosity. It serves as a valuable tool for probing the structure-activity relationships of prostaglandin receptors and may represent a starting point for the development of novel, more selective, or more stable prostanoid-based therapeutics.
References
-
1a,1b-dihomo Prostaglandin E2. Bertin Bioreagent. [Link]
-
Prostaglandin E2 (PGE2). LIPID MAPS Structure Database (LMSD). [Link]
-
Prostaglandin E2. Wikipedia. [Link]
-
Pgi2-EA. PubChem, National Institutes of Health. [Link]
-
Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells. PubMed. [Link]
-
PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PubMed Central, National Institutes of Health. [Link]
-
Prostaglandin E2. PubChem, National Institutes of Health. [Link]
-
Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. ResearchGate. [Link]
-
A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Taylor & Francis Online. [Link]
-
Key Structural Features of Prostaglandin E2 and Prostanoid Analogs Involved in Binding and Activation of the Human EP1 Prostanoid Receptor. ResearchGate. [Link]
Sources
- 1. LIPID MAPS [lipidmaps.org]
- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physiological Role of 1a,1b-Dihomo-PGE2 in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins, a class of bioactive lipid autacoids, are pivotal regulators of physiological and pathophysiological processes, with prostaglandin E2 (PGE2) being a central, yet enigmatic, mediator of inflammation. While the roles of arachidonic acid-derived PGE2 are extensively studied, the functions of prostaglandins derived from other polyunsaturated fatty acids remain largely unexplored. This technical guide delves into the emerging science of 1a,1b-Dihomo-PGE2, a C22-prostaglandin derived from adrenic acid. We synthesize the current understanding of its biosynthesis, posit its signaling mechanisms through established prostanoid receptors, and contextualize its potential physiological roles by drawing parallels with the well-documented, dichotomous functions of PGE2 and the anti-inflammatory nature of PGE1. This paper provides field-proven experimental protocols, including in vitro macrophage stimulation and in vivo inflammation models, to empower researchers to investigate this novel lipid mediator. By presenting a comprehensive framework, from biochemical pathways to practical methodologies, this guide aims to catalyze further exploration into 1a,1b-Dihomo-PGE2 as a potential modulator of inflammatory responses and a target for novel therapeutic strategies.
Introduction
The inflammatory response is a complex, tightly regulated biological process essential for host defense and tissue repair. Dysregulation of this process underpins a vast array of human diseases, from autoimmune disorders to cardiovascular disease and cancer. At the heart of inflammatory signaling are lipid mediators, which act as potent, locally-acting signaling molecules. Among the most critical of these are the prostaglandins, synthesized via the cyclooxygenase (COX) pathways.[1]
Prostaglandin E2 (PGE2), derived from the C20 fatty acid arachidonic acid (AA), is arguably the most complex and pleiotropic of these mediators.[2] Its production increases dramatically in damaged tissues, often from infiltrating immune cells, and it can exert both pro- and anti-inflammatory effects depending on the cellular context, receptor expression, and local microenvironment.[3][4] These opposing actions are mediated by a family of four G protein-coupled receptors (GPCRs)—EP1, EP2, EP3, and EP4—each triggering distinct downstream signaling cascades.[1][5]
However, the cellular lipidome contains a diverse array of polyunsaturated fatty acids beyond arachidonic acid. Adrenic acid (AdA), a C22 fatty acid, is a direct elongation product of AA and can also serve as a substrate for the prostaglandin synthesis machinery. This leads to the formation of a distinct class of C22 prostaglandins, including 1a,1b-Dihomo-PGE2. First identified in sheep vesicular gland microsomes and later in endotoxin-stimulated macrophages, the physiological role of this larger prostaglandin analogue remains a significant knowledge gap in lipid mediator biology.[6][7]
This guide provides a foundational framework for understanding and investigating the role of 1a,1b-Dihomo-PGE2 in inflammation. We will explore its biosynthesis, predict its signaling paradigms, and provide robust, detailed methodologies to facilitate its study, thereby paving the way for new discoveries in the resolution of inflammation and the development of next-generation immunomodulatory therapies.
Section 1: Biosynthesis of 1a,1b-Dihomo-PGE2
The synthesis of eicosanoids is a tightly controlled enzymatic cascade. While the pathway originating from arachidonic acid to produce series-2 prostaglandins is well-characterized, the formation of dihomo-prostaglandins from adrenic acid follows a parallel, albeit less efficient, route.
The biosynthetic pathway begins with the elongation of arachidonic acid (20:4n-6) to adrenic acid (22:4n-6). This C22 fatty acid is then acted upon sequentially by the same core enzymes responsible for PGE2 synthesis.[6]
-
Cyclooxygenase (COX) Action: Adrenic acid is metabolized by COX-1 or COX-2. This reaction introduces molecular oxygen to form the unstable endoperoxide intermediate, 1a,1b-Dihomo-PGG2, which is then rapidly converted to 1a,1b-Dihomo-PGH2. Studies have shown that the initial rate of oxygen uptake for adrenic acid is approximately 25% of that for arachidonic acid, suggesting it is a less favored substrate for the COX enzymes.[7]
-
PGE Synthase (PGES) Isomerization: The endoperoxide 1a,1b-Dihomo-PGH2 is subsequently isomerized by a prostaglandin E synthase (mPGES-1, mPGES-2, or cPGES) to yield the final product, 1a,1b-Dihomo-PGE2.[6]
The production of 1a,1b-Dihomo-PGE2 can be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) and other prostaglandin synthetase inhibitors, such as naproxen, which target the COX enzymes.[7] The identification of 1a,1b-Dihomo-PGE2 in the conditioned media of endotoxin-stimulated RAW 264.7 macrophages suggests that its production is, like PGE2, inducible under inflammatory conditions.[6]
Section 2: Signaling Mechanisms of E-Series Prostaglandins
PGE1 and PGE2 exert their diverse biological effects by binding to the four EP receptor subtypes (EP1-EP4).[8] It is highly probable that 1a,1b-Dihomo-PGE2 utilizes these same receptors, although its specific binding affinities and functional activities have yet to be determined. Understanding the canonical signaling of these receptors is crucial for hypothesizing the potential downstream effects of 1a,1b-Dihomo-PGE2.
-
EP1 Receptor: Couples to Gq proteins, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).[1][5]
-
EP2 and EP4 Receptors: Both couple to Gs proteins, which activate adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] This pathway is often associated with anti-inflammatory and tissue-reparative functions.
-
EP3 Receptor: This receptor is more complex, primarily coupling to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels, effectively opposing the actions of EP2 and EP4.[1][5]
The ultimate physiological outcome of EP receptor activation is dictated by the specific receptor subtype expressed on a given cell and the integration of these distinct signaling pathways.
Section 3: The Dichotomous Role of E-Series Prostaglandins in Inflammation
The physiological function of PGE2 in inflammation is remarkably context-dependent, exhibiting both potent pro-inflammatory and crucial anti-inflammatory or pro-resolving activities.[2][4] In contrast, PGE1, derived from Dihomo-γ-linolenic acid (DGLA), is more consistently associated with anti-inflammatory effects.[9][10] This existing knowledge provides a critical framework for predicting the potential actions of 1a,1b-Dihomo-PGE2.
| Prostaglandin | Precursor | Primary Role in Inflammation | Key Pro-Inflammatory Actions | Key Anti-Inflammatory / Pro-Resolving Actions |
| PGE2 | Arachidonic Acid | Dichotomous | Vasodilation, increased vascular permeability, pain sensitization, fever induction, promotes M1 macrophage polarization, enhances IL-1β production.[3][11][12] | Suppresses Th1 cytokine production, promotes Th2 responses, induces IL-10, promotes M2 macrophage polarization, enhances wound healing and tissue repair.[2][13][14] |
| PGE1 | DGLA | Anti-inflammatory | (Generally not pro-inflammatory) | Vasodilation, inhibits platelet aggregation, suppresses immune complex vasculitis, alleviates inflammation in arthritis models.[9][15] |
| 1a,1b-Dihomo-PGE2 | Adrenic Acid | Under Investigation | Hypothesis: May share pro-inflammatory properties with PGE2 due to structural similarity. | Hypothesis: The extended chain may alter receptor binding, potentially favoring anti-inflammatory pathways (e.g., via EP2/EP4). |
Section 4: Physiological Role of 1a,1b-Dihomo-PGE2 in Inflammation: Current Evidence and Hypotheses
Direct evidence for the physiological role of 1a,1b-Dihomo-PGE2 is sparse, making this a frontier in lipid mediator research. The primary piece of evidence is its production by macrophages upon inflammatory stimulation.[6] Macrophages are central players in all phases of inflammation, from initiation to resolution. The synthesis of 1a,1b-Dihomo-PGE2 by these cells strongly implies its involvement in regulating inflammatory processes.
Key Hypotheses:
-
A Modulator of Macrophage Function: Given its production by macrophages, 1a,1b-Dihomo-PGE2 likely acts in an autocrine or paracrine fashion to modulate macrophage polarization (M1 vs. M2), phagocytosis, and cytokine/chemokine secretion. Its effects could be similar to PGE2, or subtly different, potentially fine-tuning the inflammatory response.
-
A Structurally Distinct EP Receptor Ligand: The two extra carbons in the carboxyl acid side chain of 1a,1b-Dihomo-PGE2 compared to PGE2 could significantly alter its binding kinetics and affinity for the various EP receptors. This could lead to a biased signaling profile; for instance, it might preferentially activate the cAMP-linked EP2/EP4 receptors over the Ca²⁺-linked EP1 or cAMP-inhibitory EP3, potentially resulting in a net anti-inflammatory or pro-resolving effect.
-
A Contributor to Pain and Edema: Alternatively, if 1a,1b-Dihomo-PGE2 effectively activates the same receptors as PGE2 that mediate pain and vascular permeability, it could contribute to the cardinal signs of inflammation.[11][12]
Investigating these hypotheses requires robust and well-controlled experimental systems, as detailed in the following section.
Section 5: Methodologies for Investigating 1a,1b-Dihomo-PGE2
To elucidate the function of 1a,1b-Dihomo-PGE2, a combination of in vitro and in vivo approaches is necessary. The following protocols provide a validated starting point for researchers.
Protocol 1: In Vitro Macrophage Stimulation and Lipidomics Analysis
This protocol is designed to confirm the production of 1a,1b-Dihomo-PGE2 by macrophages and to quantify its production relative to other eicosanoids under various inflammatory conditions.
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 murine macrophages are used as they are a well-established model for studying inflammatory responses and have been shown to produce 1a,1b-Dihomo-PGE2.[6]
-
Stimulants: Lipopolysaccharide (LPS) is a potent Toll-like receptor 4 (TLR4) agonist that mimics bacterial infection and robustly induces the COX-2 pathway.
-
Lipid Extraction: A modified Bligh-Dyer extraction using acidified solvents is critical for efficiently partitioning these acidic lipids from the aqueous phase of the cell culture medium.
-
Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying lipid mediators due to its high sensitivity and specificity.
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 2-4 hours prior to stimulation to reduce basal activation.
-
Stimulation: Treat cells with vehicle control (e.g., PBS) or LPS (100 ng/mL) for a time course (e.g., 4, 8, 16, 24 hours).
-
Supernatant Collection: At each time point, carefully collect the cell culture supernatant and add an antioxidant cocktail (e.g., BHT) and an internal standard mix (containing deuterated prostaglandins like PGE2-d4) for accurate quantification. Immediately freeze samples at -80°C.
-
Solid Phase Extraction (SPE): Thaw samples and acidify to pH ~3.5 with formic acid. Load onto a pre-conditioned C18 SPE cartridge. Wash with an aqueous solvent to remove salts and impurities. Elute the lipids with a non-polar solvent like methyl formate or ethyl acetate.
-
LC-MS/MS Analysis: Evaporate the eluted solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of mobile phase (e.g., methanol/water). Inject the sample onto a reverse-phase C18 column coupled to a tandem mass spectrometer. Use Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-fragment ion transitions for 1a,1b-Dihomo-PGE2, PGE2, and other relevant lipids.
Protocol 2: In Vivo Zymosan-Induced Peritonitis Model
This is a classic, acute inflammation model used to assess the in vivo effects of a compound on leukocyte recruitment and cytokine production.[16] It can be adapted to test the effects of exogenously administered 1a,1b-Dihomo-PGE2.
Causality Behind Experimental Choices:
-
Model: Zymosan-induced peritonitis is a self-resolving model of acute inflammation that allows for the easy collection of inflammatory exudate and infiltrating cells from the peritoneal cavity.[16]
-
Zymosan: A yeast cell wall component that induces a robust inflammatory response through TLR2 and Dectin-1 activation.
-
Lavage: Peritoneal lavage with cold PBS containing EDTA is essential to prevent cell clumping and to collect a complete and accurate representation of the infiltrating immune cells.
-
Endpoints: Cell counting (total and differential) provides a direct measure of leukocyte recruitment, while cytokine analysis of the lavage fluid quantifies the inflammatory milieu.
Step-by-Step Methodology:
-
Animal Groups: Use age- and sex-matched mice (e.g., C57BL/6). Establish groups: (1) Vehicle control, (2) Zymosan + Vehicle, (3) Zymosan + 1a,1b-Dihomo-PGE2 (at various doses).
-
Compound Administration: Administer 1a,1b-Dihomo-PGE2 or its vehicle (e.g., saline with a small amount of ethanol) via intraperitoneal (i.p.) or intravenous (i.v.) injection 30 minutes prior to the inflammatory challenge.
-
Inflammation Induction: Inject Zymosan A (e.g., 1 mg/mouse) intraperitoneally.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4 hours for peak neutrophil infiltration), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS with 2 mM EDTA into the peritoneal cavity, gently massaging the abdomen, and withdrawing the fluid.
-
Cell Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides and perform a Wright-Giemsa stain to determine the differential cell counts (neutrophils, macrophages, etc.).
-
-
Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. Collect the supernatant and measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Conclusion and Future Directions
1a,1b-Dihomo-PGE2 represents an under-investigated branch of the prostaglandin signaling network. Its confirmed production by inflammatory macrophages positions it as a likely modulator of the immune response. While its precise physiological role remains to be elucidated, the established knowledge of PGE2 and PGE1 provides a solid foundation for targeted investigation.
Key questions for future research include:
-
What are the binding affinities and functional activities of 1a,1b-Dihomo-PGE2 for each of the four EP receptors?
-
How does 1a,1b-Dihomo-PGE2 modulate macrophage polarization and function in vitro?
-
What are the in vivo effects of 1a,1b-Dihomo-PGE2 in various models of acute and chronic inflammation?
-
Does the endogenous production of 1a,1b-Dihomo-PGE2 change in human inflammatory diseases?
Answering these questions will not only deepen our fundamental understanding of lipid mediator biology but may also uncover novel therapeutic avenues for controlling inflammation and promoting its resolution. The methodologies and conceptual framework provided in this guide offer a robust starting point for scientists and researchers to embark on the exciting exploration of this novel prostaglandin.
References
-
MDPI. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. Available at: [Link]
-
PubMed Central. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. Available at: [Link]
-
PubMed. The Biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 Alpha From 7, 10, 13, 16-docosatetraenoic Acid by an Acetone-Pentane Powder of Sheep Vesicular Gland Microsomes. Available at: [Link]
-
Frontiers. PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica. Available at: [Link]
-
PubMed Central. Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Available at: [Link]
-
PubMed Central. The complex role of prostaglandin E2-EP receptor signaling in wound healing. Available at: [Link]
-
sciencedirect.com. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Available at: [Link]
-
PubMed Central. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. Available at: [Link]
-
ResearchGate. Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Available at: [Link]
-
PubMed Central. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE. Available at: [Link]
-
PubMed. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. Available at: [Link]
-
proquest.com. Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Available at: [Link]
-
PubMed Central. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype. Available at: [Link]
-
tandfonline.com. A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Available at: [Link]
-
PubMed Central. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. Available at: [Link]
-
bioRxiv. Opposing Regulation of TNF Responses and IL-1β+ Macrophages by PGE2-cAMP and IFN-γ Signaling. Available at: [Link]
-
ResearchGate. Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). Available at: [Link]
-
DergiPark. Experimental Inflammation Models Created in Laboratory Animals. Available at: [Link]
Sources
- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica [frontiersin.org]
- 4. ijbs.com [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to Characterizing the Receptor Binding Affinity of 1a,1b-Dihomo-PGE2
Introduction: The Significance of Prostaglandin Analogs in Drug Discovery
Prostaglandins are a class of bioactive lipids that play a crucial role in a vast array of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1] Prostaglandin E2 (PGE2), a primary product of the cyclooxygenase (COX) pathway, is one of the most studied prostaglandins due to its diverse biological activities.[1] These effects are mediated by its interaction with a family of four G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][2][3] Each receptor subtype is coupled to distinct intracellular signaling pathways, leading to a variety of cellular responses.[3][4]
The compound 1a,1b-Dihomo-PGE2 is a structural analog of PGE2, biosynthesized from adrenic acid via the COX pathway.[5][6] It has been identified in various biological systems, including sheep vesicular gland microsomes and RAW 264.7 macrophages.[5] Understanding the receptor binding affinity of novel prostaglandin analogs like 1a,1b-Dihomo-PGE2 is a cornerstone of modern drug development. The precise characterization of how this molecule interacts with its target receptors provides invaluable insights into its potential therapeutic efficacy and selectivity. A detailed binding profile can elucidate whether the analog acts as a broad-spectrum agonist like PGE2 or exhibits a more selective affinity for a particular EP receptor subtype. This selectivity is a key determinant of the compound's pharmacological profile and its potential to become a targeted therapeutic with an improved side-effect profile.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for determining the receptor binding affinity of 1a,1b-Dihomo-PGE2. We will delve into the intricacies of the EP receptors, present a field-proven protocol for radioligand binding assays, and discuss the interpretation of binding data and its implications for downstream functional effects.
The Prostaglandin E2 Receptor Family (EP Receptors): The Targets of 1a,1b-Dihomo-PGE2
The diverse physiological effects of PGE2 and its analogs are dictated by their interaction with the four EP receptor subtypes.[2][3] These receptors are all GPCRs, characterized by seven transmembrane domains, but they differ in their G protein coupling and subsequent signaling cascades.[3] A thorough understanding of these receptors is essential for interpreting the binding affinity data of 1a,1b-Dihomo-PGE2.
-
EP1 Receptor: This receptor is coupled to the Gq protein.[2] Upon activation, it stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium levels.[4]
-
EP2 Receptor: The EP2 receptor is coupled to the Gs protein.[2] Its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3][7]
-
EP3 Receptor: The EP3 receptor is unique in that it primarily couples to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[2][4] Alternative splicing of the EP3 receptor gene can generate multiple isoforms with varying signaling properties.[3]
-
EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor is coupled to the Gs protein and its activation also leads to increased cAMP production.[2][3] However, the EP4 receptor can also activate the PI3K pathway.[3]
The affinity of the natural ligand, PGE2, for these receptors typically ranges from 1-10 nM, depending on the receptor subtype and the tissue.[1] Determining where 1a,1b-Dihomo-PGE2 falls within this spectrum for each receptor is the primary goal of the binding studies outlined below.
Methodology for Determining Receptor Binding Affinity: A Self-Validating System
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[8][9] The most common approach is a competitive binding assay, which measures the ability of an unlabeled compound (the "competitor," in this case, 1a,1b-Dihomo-PGE2) to displace a radiolabeled ligand from the receptor. This methodology allows for the determination of the competitor's affinity, expressed as the inhibition constant (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to be a self-validating system by including controls for total and non-specific binding, which are crucial for accurate data interpretation.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Radioligand: A high-affinity radiolabeled ligand for EP receptors, typically [3H]-PGE2.
-
Test Compound: 1a,1b-Dihomo-PGE2 of high purity (≥98%).[6]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGE2.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For detecting radioactivity.
2. Step-by-Step Procedure:
-
Step 1: Membrane Preparation:
-
Rationale: To isolate the receptors of interest, which are embedded in the cell membrane.
-
Homogenize cells expressing the target EP receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Step 2: Assay Plate Setup:
-
Rationale: To systematically test a range of competitor concentrations and include necessary controls.
-
Prepare a 96-well plate.
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes. These wells represent the maximum possible binding of the radioligand.
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and a high concentration of unlabeled PGE2. This measures the amount of radioligand that binds to components other than the receptor.
-
Competitor Wells: Add assay buffer, radioligand, cell membranes, and serial dilutions of 1a,1b-Dihomo-PGE2.
-
-
Step 3: Incubation:
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation.[10] The optimal time and temperature should be determined empirically.
-
-
Step 4: Filtration and Washing:
-
Step 5: Radioactivity Counting:
-
Rationale: To quantify the amount of bound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.[10]
-
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the competitor, subtract the counts from the NSB wells from the total counts in the competitor wells.
-
Generate a Competition Curve: Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Determine the IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of 1a,1b-Dihomo-PGE2 that displaces 50% of the radiolabeled ligand. This value is determined from the competition curve using non-linear regression analysis.
-
Calculate the Inhibition Constant (Ki): The Ki is a more accurate measure of affinity as it is independent of the radioligand concentration.[11] It is calculated from the IC50 using the Cheng-Prusoff equation :[12][13]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
The Ki value represents the affinity of 1a,1b-Dihomo-PGE2 for the specific EP receptor subtype. A lower Ki value indicates a higher binding affinity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Expected Binding Profile and Data Presentation
While specific binding data for 1a,1b-Dihomo-PGE2 is not extensively published, we can hypothesize a potential profile based on its structural similarity to PGE2. It is plausible that it will bind to all four EP receptor subtypes, but with potentially different affinities compared to the parent compound. The results from the binding assays should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Binding Affinity (Ki) of 1a,1b-Dihomo-PGE2 at Human EP Receptors
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| PGE2 (Reference) | 5.2 | 3.8 | 1.1 | 0.9 |
| 1a,1b-Dihomo-PGE2 | TBD | TBD | TBD | TBD |
| TBD: To be determined by the experimental protocol described above. Reference data for PGE2 is illustrative. |
Downstream Functional Consequences of Receptor Binding
Binding affinity (Ki) is a measure of how tightly a compound binds to a receptor, but it does not describe the functional consequence of that binding (i.e., whether it is an agonist or an antagonist). Therefore, it is crucial to follow up binding assays with functional assays that measure the downstream signaling of each EP receptor.
-
For EP1: A calcium mobilization assay can be used to measure changes in intracellular calcium upon receptor activation.
-
For EP2 and EP4: A cAMP accumulation assay is the standard method to quantify the increase in intracellular cAMP following receptor stimulation.[14]
-
For EP3: A cAMP inhibition assay can be used to measure the decrease in forskolin-stimulated cAMP levels.
By correlating the binding affinities (Ki) with the functional potencies (EC50 or IC50) from these assays, a complete pharmacological profile of 1a,1b-Dihomo-PGE2 can be established.
Visualizing a Key Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the EP4 receptor, a likely high-affinity target for PGE2 analogs.
Caption: EP4 receptor signaling via the Gs-cAMP-PKA pathway.
Conclusion and Future Directions
This guide has outlined a robust and scientifically rigorous framework for determining the receptor binding affinity of 1a,1b-Dihomo-PGE2. By employing competitive radioligand binding assays followed by functional validation, researchers can build a comprehensive understanding of this novel prostaglandin analog's pharmacological profile. The resulting data is critical for guiding medicinal chemistry efforts, predicting in vivo effects, and ultimately assessing the therapeutic potential of 1a,1b-Dihomo-PGE2. Future studies should focus on elucidating its binding kinetics (association and dissociation rates) and exploring its activity in more complex, tissue-based or in vivo models to fully understand its physiological and pathological roles.
References
-
The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Journal of Physiology-Cell Physiology. [Link]
-
Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer. National Institutes of Health (NIH). [Link]
-
Prostaglandin EP2 receptor. Wikipedia. [Link]
-
Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. National Institutes of Health (NIH). [Link]
-
Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. ProQuest. [Link]
-
Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Prostaglandin E2. LIPID MAPS Structure Database (LMSD). [Link]
-
The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. National Institutes of Health (NIH). [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins. National Institutes of Health (NIH). [Link]
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia. PubMed. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Taylor & Francis Online. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
-
PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PubMed Central. [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
-
The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. [Link]
Sources
- 1. LIPID MAPS [lipidmaps.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. youtube.com [youtube.com]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the 1a,1b-Dihomo-PGE2 Signaling Cascade: Current Knowledge and a Roadmap for Future Research
Abstract
This technical guide provides a comprehensive overview of the 1a,1b-Dihomo-Prostaglandin E2 (1a,1b-Dihomo-PGE2) signaling cascade for researchers, scientists, and drug development professionals. While the canonical Prostaglandin E2 (PGE2) pathway is well-documented, its dihomo-analog, derived from adrenic acid, remains a sparsely explored signaling molecule. This document synthesizes the current understanding of 1a,1b-Dihomo-PGE2, from its biosynthesis to its potential physiological roles. Recognizing the significant gaps in our knowledge, this guide also presents a clear, experimentally-driven roadmap to fully elucidate its signaling cascade, empowering researchers to pioneer investigations into this intriguing prostaglandin analog.
Introduction: The Enigma of 1a,1b-Dihomo-PGE2
Prostaglandins are a class of lipid autacoids that play pivotal roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The most abundant of these, Prostaglandin E2 (PGE2), is a well-characterized signaling molecule with a complex and context-dependent biological profile.[2] However, the biological significance of its structural analogs is an emerging field of interest. 1a,1b-Dihomo-PGE2 is a rare polyunsaturated fatty acid, structurally similar to PGE2 but with a two-carbon extension in its carboxylic acid side chain.[3] This subtle structural modification originates from its unique biosynthetic precursor, adrenic acid (AdA), as opposed to the arachidonic acid (AA) precursor of PGE2.[3]
While the signaling cascade of PGE2 has been extensively mapped, the specific pathway of 1a,1b-Dihomo-PGE2 remains largely uncharacterized. This guide will first detail the established biosynthesis of 1a,1b-Dihomo-PGE2 and its known biological contexts. Subsequently, it will leverage the well-understood PGE2 signaling paradigm as a putative framework for 1a,1b-Dihomo-PGE2, while clearly delineating the assumptions and the critical need for empirical validation. Finally, a comprehensive experimental strategy will be proposed to systematically unravel the 1a,1b-Dihomo-PGE2 signaling cascade.
Biosynthesis of 1a,1b-Dihomo-PGE2: An Adrenic Acid-Derived Pathway
The synthesis of 1a,1b-Dihomo-PGE2 is intrinsically linked to the metabolism of adrenic acid (7,10,13,16-docosatetraenoic acid).[2] Adrenic acid is a 22-carbon polyunsaturated fatty acid that is abundant in the adrenal glands, brain, and vascular system.[2] It is primarily metabolized through the same enzymatic pathways as arachidonic acid: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[2]
The biosynthesis of 1a,1b-Dihomo-PGE2 proceeds as follows:
-
Release of Adrenic Acid: Upon cellular stimulation, adrenic acid is liberated from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2).
-
Cyclooxygenase (COX) Activity: The free adrenic acid is then oxygenated by COX-1 or COX-2 to form the unstable endoperoxide intermediate, 1a,1b-Dihomo-Prostaglandin G2 (1a,1b-Dihomo-PGG2).
-
Peroxidase Activity: 1a,1b-Dihomo-PGG2 is subsequently reduced by the peroxidase activity of COX enzymes to 1a,1b-Dihomo-Prostaglandin H2 (1a,1b-Dihomo-PGH2).
-
Prostaglandin E Synthase (PGES) Isomerization: Finally, 1a,1b-Dihomo-PGH2 is isomerized to the stable 1a,1b-Dihomo-PGE2 by the action of a prostaglandin E synthase (PGES). Microsomal prostaglandin E synthase-1 (mPGES-1) is a likely candidate for this final step, given its role in PGE2 synthesis.[4]
This pathway has been identified in various tissues and cell types, including sheep vesicular gland microsomes and RAW 264.7 macrophages.[3] It is noteworthy that adrenic acid can compete with arachidonic acid for COX enzymes, potentially influencing the balance of dihomo-prostaglandins and classical prostaglandins.[5]
Figure 1: Biosynthetic pathway of 1a,1b-Dihomo-PGE2 from adrenic acid.
The Putative Signaling Cascade: A PGE2-Informed Hypothesis
In the absence of direct experimental evidence for the 1a,1b-Dihomo-PGE2 signaling cascade, we can formulate a working hypothesis based on the well-established signaling of its structural analog, PGE2. PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4] These receptors couple to different G-proteins and activate distinct downstream signaling pathways.
It is plausible that 1a,1b-Dihomo-PGE2 also interacts with one or more of these EP receptors. However, the extended carbon chain may alter its binding affinity and selectivity, leading to unique downstream consequences.
The EP Receptor Family: Potential Targets for 1a,1b-Dihomo-PGE2
The four EP receptors and their canonical signaling pathways are summarized below. These represent the primary candidates for mediating the effects of 1a,1b-Dihomo-PGE2.
| Receptor | G-Protein Coupling | Primary Second Messenger | Key Downstream Effectors |
| EP1 | Gq | Ca2+ | Phospholipase C (PLC), Protein Kinase C (PKC) |
| EP2 | Gs | cAMP | Adenylyl Cyclase, Protein Kinase A (PKA) |
| EP3 | Gi | ↓cAMP, Ca2+ | Inhibition of Adenylyl Cyclase, PLC |
| EP4 | Gs | cAMP | Adenylyl Cyclase, PKA, PI3K/Akt |
Hypothetical Downstream Signaling of 1a,1b-Dihomo-PGE2
Assuming 1a,1b-Dihomo-PGE2 activates EP receptors, its cellular effects would be dictated by the specific receptor(s) it engages and the subsequent second messenger systems.
-
EP1-mediated signaling: Activation would lead to an increase in intracellular calcium concentrations, potentially influencing processes like smooth muscle contraction and neurotransmission.
-
EP2 and EP4-mediated signaling: Engagement of these receptors would elevate intracellular cAMP levels, leading to the activation of PKA and subsequent phosphorylation of target proteins involved in inflammation, immune responses, and vasodilation.
-
EP3-mediated signaling: Interaction with this receptor would likely result in the inhibition of cAMP production and a potential increase in intracellular calcium, contributing to a more complex and potentially inhibitory signaling output.
Figure 2: A hypothetical signaling cascade for 1a,1b-Dihomo-PGE2 based on the known PGE2 receptor pathways.
Known and Potential Physiological and Pathophysiological Roles
While specific roles for 1a,1b-Dihomo-PGE2 are not well-defined, its precursor, adrenic acid, and its metabolites have been implicated in several biological processes.
-
Vascular Tone Regulation: Adrenic acid and its metabolites, including dihomo-prostaglandins, have been shown to induce vasodilation in bovine coronary and adrenal cortical arteries.[6][7] This suggests a potential role for 1a,1b-Dihomo-PGE2 in regulating blood flow and pressure.
-
Renal Function: The kidney is a primary site of prostaglandin synthesis, and PGE2 plays a crucial role in renal hemodynamics and sodium and water balance.[4] Given that adrenic acid is metabolized in the renal medulla, 1a,1b-Dihomo-PGE2 may also contribute to the regulation of kidney function.[6]
-
Inflammation: PGE2 is a key mediator of inflammation.[8] The production of 1a,1b-Dihomo-PGE2 by macrophages suggests its potential involvement in inflammatory responses. However, whether it acts as a pro- or anti-inflammatory mediator remains to be determined.
-
Cancer: PGE2 is known to promote tumor growth and progression.[1] The role of 1a,1b-Dihomo-PGE2 in cancer is currently unknown, but is a critical area for future investigation.
A Roadmap for Elucidating the 1a,1b-Dihomo-PGE2 Signaling Cascade: Experimental Protocols
To move beyond hypothesis and definitively characterize the 1a,1b-Dihomo-PGE2 signaling cascade, a systematic experimental approach is required. The following protocols provide a framework for these investigations.
Analytical Methods for Detection and Quantification
Accurate measurement of 1a,1b-Dihomo-PGE2 is fundamental. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of prostaglandins and their isomers.[9]
Protocol: Quantification of 1a,1b-Dihomo-PGE2 by LC-MS/MS
-
Sample Preparation:
-
For cell culture supernatants or biological fluids, acidify the sample to pH 3.5 with 1M HCl.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate and purify the prostaglandins.
-
Wash the cartridge with water and hexane to remove impurities.
-
Elute the prostaglandins with a mixture of ethyl acetate and methanol.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Utilize a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for 1a,1b-Dihomo-PGE2 and an appropriate internal standard.
-
Receptor Binding and Activation Assays
Determining which, if any, of the EP receptors are targets for 1a,1b-Dihomo-PGE2 is a critical first step in defining its signaling pathway.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Use cell lines stably expressing each of the human EP receptors (EP1, EP2, EP3, and EP4).
-
Harvest the cells and prepare membrane fractions by homogenization and centrifugation.[8]
-
-
Binding Assay:
-
Incubate the membrane preparations with a fixed concentration of a high-affinity radiolabeled PGE2 ligand (e.g., [³H]-PGE2) and increasing concentrations of unlabeled 1a,1b-Dihomo-PGE2.
-
After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.[10]
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for 1a,1b-Dihomo-PGE2 (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Figure 3: Workflow for determining the receptor binding affinity of 1a,1b-Dihomo-PGE2.
Second Messenger Assays
Once receptor targets are identified, the next step is to characterize the downstream signaling by measuring second messenger levels.
Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
Plate cells expressing the EP receptor of interest (e.g., EP2 or EP4) in a multi-well plate.
-
-
Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of 1a,1b-Dihomo-PGE2 for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or a FRET-based biosensor assay.[11]
-
-
Data Analysis:
-
Generate a dose-response curve and determine the EC50 value for 1a,1b-Dihomo-PGE2-induced cAMP accumulation.
-
Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture and Dye Loading:
-
Assay:
-
Data Analysis:
-
Generate a dose-response curve based on the peak fluorescence intensity and determine the EC50 value for 1a,1b-Dihomo-PGE2-induced calcium mobilization.
-
Downstream Kinase Activation Assays
To confirm the engagement of downstream signaling pathways, the phosphorylation status of key kinases such as ERK1/2 can be assessed.
Protocol: Western Blot for Phospho-ERK1/2
-
Cell Culture and Stimulation:
-
Serum-starve cells expressing the EP receptor of interest to reduce basal kinase activity.
-
Stimulate the cells with 1a,1b-Dihomo-PGE2 for various time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.[14][15]
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold-change in phosphorylation.
-
Conclusion and Future Directions
The 1a,1b-Dihomo-PGE2 signaling cascade represents a compelling and underexplored area of prostaglandin research. While its biosynthesis from adrenic acid is established, its biological functions and the intricacies of its signaling pathway remain largely unknown. This guide has provided a comprehensive synthesis of the current knowledge and, more importantly, a detailed experimental framework for the systematic elucidation of its signaling cascade. By employing the outlined analytical, biochemical, and cell-based assays, researchers can begin to unravel the mysteries of this intriguing molecule. Answering fundamental questions about its receptor selectivity, downstream signaling, and physiological roles will not only advance our understanding of lipid signaling but may also unveil novel therapeutic targets for a range of diseases.
References
-
Bertin Bioreagent. 1a,1b-dihomo Prostaglandin E2. [Link]
- Gordon, J. A., & Spector, A. A. (1987). Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 922(2), 155–163.
- Breyer, M. D., & Breyer, R. M. (2001). Prostaglandin E Receptors and the Kidney. American Journal of Physiology-Renal Physiology, 280(1), F12–F23.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000.
- Wu, M., Yi, F. F., O'Connor, C. M., Zou, A. P., & Li, P. L. (2009). Adrenic Acid Metabolites as Endogenous Endothelium-Derived and Zona Glomerulosa-Derived Hyperpolarizing Factors. Hypertension, 55(2), 434–440.
- Lee, H. C., Falck, J. R., & Campbell, W. B. (2005). Metabolism of adrenic acid to vasodilatory 1α,1β-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries.
- Chen, Y., & Chen, C. (2024). Adrenic acid: A promising biomarker and therapeutic target (Review). International Journal of Molecular Medicine, 53(1), 1.
- Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E Receptors. Journal of Biological Chemistry, 282(16), 11613–11617.
- Tallman, K. A., & Porter, N. A. (2016). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 57(7), 1332–1340.
- Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1335, 15–23.
- Cvijetic, S., & Jensen, B. O. (2013). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (80), e50663.
- Campbell, W. B., & Falck, J. R. (2007). Arachidonic acid metabolism by cytochrome P450: a review of the pathways and their role in the kidney. Experimental Biology and Medicine, 232(1), 1–11.
- Sprecher, H., VanRollins, M., Sun, F., Wyche, A., & Needleman, P. (1982). Dihomo-prostaglandins and -thromboxane. A prostaglandin family from adrenic acid that may be preferentially synthesized in the kidney. The Journal of biological chemistry, 257(7), 3912–3918.
- Järving, I., Lõhmus, M., Valmsen, K., Pehk, T., Liiv, M., Lille, Ü., & Samel, N. (1993). A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles.
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
- Angelini Pharma S.p.A. (2019). Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. Frontiers in Pharmacology, 10, 138.
-
GraphPad. Analyzing Radioligand Binding Data. [Link]
-
Biocompare. Cell-based Assays for GPCR Activity. [Link]
- Eapen, S., Sfeir, C., & Beniash, E. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry, 286(47), 40789–40798.
- He, W., Miao, F. J., Lin, D. C., Schwandner, R. T., Wang, Z., Gao, J., ... & Li, E. (2002). Citric acid cycle intermediates as ligands for orphan G-protein-coupled receptors.
-
ResearchGate. Western blot band for Erk and phopho(p). [Link]
-
Frontiers. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. [Link]
-
ResearchGate. Western blot analysis of ERK1/2 phosphorylation in HEK-MOR cell lines.... [Link]
-
ResearchGate. An overview of Ca 2+ mobilization assays in GPCR drug discovery. [Link]
-
MDPI. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. [Link]
-
YouTube. Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes). [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Taylor & Francis Online. A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. [Link]
-
MDPI. 2.6. Measurement of ERK1/2 Phosphorylation by SDS-PAGE and Western Blot Analysis. [Link]
-
YouTube. Prostaglandins : Biosynthesis,function and regulation. [Link]
-
MDPI. Impact of Nutritional Diet Therapy on Rheumatoid Arthritis Disease Activity. [Link]
Sources
- 1. Adrenic acid metabolites as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Journal of Molecular Medicine [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arachidonic Acid Metabolites and the Kidney | Abdominal Key [abdominalkey.com]
- 5. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. biocompare.com [biocompare.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation and Metabolism of 1a,1b-Dihomo-PGE2
This guide provides a detailed exploration of the metabolic fate of 1a,1b-Dihomo-prostaglandin E2 (1a,1b-Dihomo-PGE2), a significant but less studied member of the prostaglandin family. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, outlines key metabolic pathways, and provides detailed protocols for investigation. While direct research on 1a,1b-Dihomo-PGE2 metabolism is limited, this guide extrapolates from the well-established metabolic pathways of the structurally similar and more extensively researched prostaglandin E2 (PGE2).
Introduction: The Significance of 1a,1b-Dihomo-PGE2
1a,1b-Dihomo-PGE2 is a polyunsaturated fatty acid first identified in sheep vesicular gland microsomes incubated with adrenic acid.[1] Its biosynthesis is thought to occur through the elongation of arachidonic acid to adrenic acid, which is then sequentially metabolized by cyclooxygenase (COX) and PGE synthase.[1] Like other prostaglandins, 1a,1b-Dihomo-PGE2 is a potent lipid mediator involved in a myriad of physiological and pathological processes, including inflammation and tissue regeneration.[2][3] Understanding its degradation and metabolism is crucial for elucidating its biological half-life, mechanism of action, and potential as a therapeutic target.
Core Metabolic Pathways: A Proposed Scheme for 1a,1b-Dihomo-PGE2
The metabolism of prostaglandins is a rapid and efficient process designed to tightly control their potent biological activities. The primary routes of prostaglandin inactivation involve enzymatic oxidation. Based on the known metabolism of PGE2, the degradation of 1a,1b-Dihomo-PGE2 is proposed to follow a similar multi-step enzymatic cascade.[4][5]
Enzymatic Inactivation: The Rate-Limiting Step
The initial and rate-limiting step in the catabolism of prostaglandins is the oxidation of the 15-hydroxyl group.[4][5]
-
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This ubiquitously expressed enzyme catalyzes the conversion of the biologically active 15-hydroxyprostaglandins into their corresponding 15-keto metabolites, which exhibit significantly lower biological activity.[5][6] It is highly likely that 15-PGDH is the key enzyme responsible for the initial inactivation of 1a,1b-Dihomo-PGE2 to 1a,1b-Dihomo-15-keto-PGE2.
Following this initial oxidation, further enzymatic modifications lead to the formation of more water-soluble compounds that can be readily excreted.
Systemic Degradation: Beta- and Omega-Oxidation
Two major pathways are responsible for the systemic degradation of the 15-keto prostaglandin metabolites:
-
Beta-Oxidation: This process involves the sequential removal of two-carbon units from the carboxylic acid side chain of the prostaglandin.[7][8] Peroxisomes play a significant role in the initial beta-oxidation of prostaglandins, shortening the fatty acid chain.[8][9] This is followed by further mitochondrial beta-oxidation.[7] For 1a,1b-Dihomo-PGE2, this would result in the formation of dinor and tetranor metabolites.
-
Omega-Oxidation: This pathway involves the oxidation of the terminal methyl group of the fatty acid side chain, typically catalyzed by cytochrome P450 enzymes.[10] This process further increases the water solubility of the metabolites, facilitating their elimination.
The interplay of these enzymatic processes ensures a rapid turnover of prostaglandins, thereby maintaining cellular and physiological homeostasis.
Caption: Proposed metabolic pathway of 1a,1b-Dihomo-PGE2.
Experimental Protocols for Studying 1a,1b-Dihomo-PGE2 Metabolism
Investigating the metabolism of 1a,1b-Dihomo-PGE2 requires robust and sensitive analytical methodologies. The following protocols provide a framework for such studies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful tool for the analysis of lipid mediators.[11][12]
Protocol 1: In Vitro Metabolism using Liver Microsomes
This protocol allows for the investigation of the initial enzymatic transformations of 1a,1b-Dihomo-PGE2.
Objective: To identify the primary metabolites of 1a,1b-Dihomo-PGE2 formed by liver microsomal enzymes.
Materials:
-
1a,1b-Dihomo-PGE2
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1a,1b-Dihomo-PGE2 to a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Collect the supernatant and dilute with water containing 0.1% formic acid.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the metabolites with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Employ a C18 reversed-phase column for chromatographic separation.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the parent compound and potential metabolites. The MRM transitions for 1a,1b-Dihomo-PGE2 would need to be optimized, but would be based on its molecular weight and fragmentation pattern.
-
Protocol 2: Analysis of Metabolites in Biological Fluids
This protocol is designed for the quantification of 1a,1b-Dihomo-PGE2 and its metabolites in plasma or urine.
Objective: To measure the levels of 1a,1b-Dihomo-PGE2 and its key metabolites in biological samples.
Materials:
-
Plasma or urine samples
-
Internal standard (e.g., a deuterated analog of 1a,1b-Dihomo-PGE2 or a related prostaglandin)
-
Antioxidant (e.g., butylated hydroxytoluene - BHT) to prevent auto-oxidation
-
SPE cartridges
-
LC-MS/MS system
Methodology:
-
Sample Collection and Storage:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma.
-
Add BHT to the plasma to prevent oxidation.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
Add the internal standard to each sample.
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Centrifuge and collect the supernatant.
-
Proceed with SPE as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions outlined in Protocol 1.
-
Develop a calibration curve using known concentrations of 1a,1b-Dihomo-PGE2 and its available metabolite standards.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Caption: Experimental workflow for studying 1a,1b-Dihomo-PGE2 metabolism.
Data Presentation and Interpretation
The data obtained from these experiments can be presented in various formats to facilitate interpretation.
Table 1: Putative Metabolites of 1a,1b-Dihomo-PGE2
| Putative Metabolite | Proposed Metabolic Pathway | Expected Mass Shift (from parent) |
| 1a,1b-Dihomo-15-keto-PGE2 | 15-PGDH mediated oxidation | -2 Da |
| Dinor-1a,1b-Dihomo-PGE2 metabolite | Beta-oxidation (1 cycle) | -28 Da |
| Tetranor-1a,1b-Dihomo-PGE2 metabolite | Beta-oxidation (2 cycles) | -56 Da |
| Omega-hydroxy-1a,1b-Dihomo-PGE2 metabolite | Omega-oxidation | +16 Da |
| Omega-carboxy-1a,1b-Dihomo-PGE2 metabolite | Omega-oxidation | +30 Da |
Note: The exact mass shifts may vary depending on the specific enzymatic reactions.
Conclusion and Future Directions
The degradation and metabolism of 1a,1b-Dihomo-PGE2 are critical determinants of its biological activity. While direct studies are scarce, the well-characterized pathways of PGE2 metabolism provide a strong foundation for predicting its metabolic fate. The key enzymatic steps likely involve initial inactivation by 15-PGDH, followed by systemic degradation through beta- and omega-oxidation.
Future research should focus on confirming these proposed pathways for 1a,1b-Dihomo-PGE2 through rigorous experimental validation. This includes the identification and quantification of its specific metabolites in various biological systems. A deeper understanding of 1a,1b-Dihomo-PGE2 metabolism will be instrumental in advancing our knowledge of its physiological roles and in the development of novel therapeutic strategies targeting the prostaglandin signaling cascade.
References
-
Zhang, Y., et al. (2021). Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength. bioRxiv. (URL: [Link])
-
1a,1b-dihomo Prostaglandin E2 - Biochemicals - CAT N°: 18665 - Bertin bioreagent. (URL: [Link])
-
Peng, X., et al. (2021). Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins. International Immunopharmacology, 101, 108176. (URL: [Link])
-
Brown, J. R., & DuBois, R. N. (2005). Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis. Clinical Cancer Research, 11(19 Suppl), 7381s-7385s. (URL: [Link])
-
Inoue, H., et al. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Biochemical Journal, 365(Pt 2), 489–496. (URL: [Link])
-
Jiang, J., & Dingledine, R. (2013). The signaling pathway of PGE2. ResearchGate. (URL: [Link])
-
Prostaglandin E2 - Wikipedia. (URL: [Link])
-
Sacca, L., et al. (1981). Metabolic effects of prostaglandin E2 infusion in man: possible adrenergic mediation. Metabolism, 30(5), 469-472. (URL: [Link])
-
Das, U. N. (2021). Essential Fatty Acids and Their Metabolites in the Pathobiology of Inflammation and Its Resolution. Biomolecules, 11(12), 1873. (URL: [Link])
-
Friel, A. M., et al. (2014). Prostaglandin E2 regulates its own inactivating enzyme, 15-PGDH, by EP2 receptor-mediated cervical cell-specific mechanisms. The Journal of Clinical Endocrinology & Metabolism, 99(3), E477-E485. (URL: [Link])
-
Gervais, F. G., et al. (2012). PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PLoS ONE, 7(3), e33329. (URL: [Link])
-
Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - ResearchGate. (URL: [Link])
-
Lorkowski, G., et al. (2022). Content of Fatty Acid and Eicosanoids in Muscle and Intestinal Tissue of C57BL/6 Mice Subjected to Long-Term Caloric Restriction. Metabolites, 12(11), 1083. (URL: [Link])
-
Fatty Acid Synthesis/Prostaglandins - YouTube. (URL: [Link])
-
Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - ResearchGate. (URL: [Link])
-
Zhang, Y., et al. (2015). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. Science, 348(6242), aaa2340. (URL: [Link])
-
Liu, C., et al. (2024). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. Metabolites, 14(5), 268. (URL: [Link])
-
Garrity, M. J., & Cohen, S. D. (1986). Inhibition of prostaglandin E2 catabolism and potentiation of hepatic prostaglandin E2 action in rat hepatocytes by inhibitors of oxidative metabolism. Biochemical Pharmacology, 35(19), 3353-3359. (URL: [Link])
-
Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC - NIH. (URL: [Link])
-
Yildiz, G., et al. (2013). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. Lipids in Health and Disease, 12, 107. (URL: [Link])
-
Gréen, K. (1978). Methods for quantitative estimation of prostaglandins. Advances in Prostaglandin and Thromboxane Research, 5, 15-38. (URL: [Link])
-
Schepers, L., et al. (1988). Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria. The Journal of Biological Chemistry, 263(6), 2724-2731. (URL: [Link])
-
Tandem mass spectrometry analysis of prostaglandins and isoprostanes. (URL: [Link])
-
Guide to Prostaglandins: Structure and Analytical Methods - MetwareBio. (URL: [Link])
-
Beta oxidation - Wikipedia. (URL: [Link])
-
Diczfalusy, U., & Alexson, S. E. (1988). Identification of metabolites from peroxisomal beta-oxidation of prostaglandins. The Journal of Clinical Investigation, 82(6), 1989-1994. (URL: [Link])
-
Park, J. Y., et al. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology, 119(3), 229-240. (URL: [Link])
-
Abu-Amara, M., et al. (2012). Increased prostaglandin E2 (PGE2) levels in proliferative diabetic retinopathy, and correlation with VEGF and inflammatory cytokines. Investigative Ophthalmology & Visual Science, 53(9), 5906-5911. (URL: [Link])
-
Omega fatty acids in prostaglandin formation. Precursor fatty... - ResearchGate. (URL: [Link])
-
Literature study for selection of methods for analysing challenging oxidised lipids - Diva-Portal.org. (URL: [Link])
-
(PDF) Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF - ResearchGate. (URL: [Link])
-
Saeed, A., et al. (1983). Prostaglandin E 2 Metabolism by Human Myometrium. The Journal of Clinical Endocrinology & Metabolism, 57(2), 374-379. (URL: [Link])
-
Chapkin, R. S., & Jacobson, K. L. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. The Journal of Biological Chemistry, 266(35), 24233-24239. (URL: [Link])
-
Wang, Y., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 16, 1365185. (URL: [Link])
-
Oxidation of Fatty Acids: β-, α- and ω-Oxidation | Lipid Metabolism - Biology Discussion. (URL: [Link])
-
Yang, J., et al. (2019). Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS. Metabolites, 9(10), 223. (URL: [Link])
-
Omega−3 fatty acid - Wikipedia. (URL: [Link])
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Essential Fatty Acids and Their Metabolites in the Pathobiology of Inflammation and Its Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]
- 12. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Synthesis of 1a,1b-Dihomo-PGE2
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo synthesis of 1a,1b-Dihomo-prostaglandin E2 (1a,1b-Dihomo-PGE2), a less-common but biologically significant eicosanoid. We will delve into the biosynthetic pathways, experimental methodologies for in vivo studies, and analytical techniques for its detection and quantification.
Introduction: The Significance of Dihomo-Prostaglandins
Prostaglandins are a class of lipid signaling molecules derived from 20-carbon polyunsaturated fatty acids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, vascular tone, and immune responses.[1][2] While the synthesis and function of prostaglandins derived from arachidonic acid (AA), such as PGE2, are well-documented, there is growing interest in prostaglandins derived from other fatty acid precursors.
1a,1b-Dihomo-PGE2 is a notable example, being a derivative of adrenic acid (AdA), a 22-carbon omega-6 fatty acid.[3] Adrenic acid is an elongation product of arachidonic acid and is found in various tissues, including the adrenal glands, liver, brain, kidneys, and the vascular system.[4] The metabolism of adrenic acid through the cyclooxygenase (COX) pathway gives rise to a series of dihomo-prostaglandins, including 1a,1b-Dihomo-PGE2. Understanding the in vivo synthesis of this molecule is critical for elucidating its potential roles in health and disease.
The Biosynthetic Pathway of 1a,1b-Dihomo-PGE2
The in vivo synthesis of 1a,1b-Dihomo-PGE2 is a multi-step enzymatic process that begins with the liberation of its precursor, adrenic acid, from cell membrane phospholipids.
Step 1: Liberation of Adrenic Acid
Similar to arachidonic acid, adrenic acid is esterified in the sn-2 position of membrane phospholipids. Upon cellular stimulation by various stimuli (e.g., inflammatory signals, mechanical stress), phospholipase A2 (PLA2) enzymes are activated, which then hydrolyze the ester bond, releasing free adrenic acid into the cytoplasm.
Step 2: Cyclooxygenase-Mediated Peroxidation
The free adrenic acid is then available to be metabolized by cyclooxygenase (COX) enzymes. Both COX-1 and COX-2 isoforms can utilize adrenic acid as a substrate, although the efficiency may differ.[5] The COX enzyme catalyzes a two-step reaction: a cyclooxygenase reaction that incorporates two molecules of oxygen to form a bicyclic endoperoxide, and a peroxidase reaction that reduces the hydroperoxy group. In the case of adrenic acid, this results in the formation of a dihomo-prostaglandin G/H intermediate, analogous to PGG2/PGH2 in the arachidonic acid cascade.
Step 3: Prostaglandin E Synthase-Mediated Isomerization
The final step in the synthesis of 1a,1b-Dihomo-PGE2 is the isomerization of the dihomo-endoperoxide intermediate by a prostaglandin E synthase (PGES). There are several isoforms of PGES, including microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES).[6] While the specific PGES isoform with the highest affinity for the dihomo-PGH2 intermediate has not been definitively established in vivo, it is plausible that the same synthases involved in PGE2 production from PGH2 are also active in this pathway.[7][8]
Caption: Biosynthesis of 1a,1b-Dihomo-PGE2.
In Vivo Experimental Models and Protocols
Studying the in vivo synthesis of 1a,1b-Dihomo-PGE2 requires carefully designed animal models and robust analytical methods. While a standardized, universally accepted protocol is not yet established, the following provides a framework based on existing research in prostaglandin analysis.[1][2]
Animal Models
Rats and mice are commonly used animal models for studying fatty acid metabolism and prostaglandin synthesis.[3] Models with elevated levels of adrenic acid, either through dietary supplementation or genetic modification, can be particularly useful. For instance, a high-fat diet in rats has been shown to increase plasma adrenic acid levels.[3]
Experimental Protocol: Adrenic Acid Administration and Sample Collection
This protocol outlines a general procedure for an in vivo study in rats to assess the synthesis of 1a,1b-Dihomo-PGE2 following adrenic acid administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Adrenic acid
-
Vehicle (e.g., corn oil, ethanol/saline solution)
-
Anesthesia (e.g., isoflurane)
-
EDTA-coated collection tubes
-
Centrifuge
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Acclimatization: Acclimate rats to standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into a control group (vehicle administration) and a treatment group (adrenic acid administration).
-
Dosing:
-
Prepare a stock solution of adrenic acid in the chosen vehicle. The concentration should be determined based on pilot studies, but a starting point could be in the range of 10-50 mg/kg body weight.
-
Administer the adrenic acid solution or vehicle to the rats via oral gavage or intraperitoneal injection. The route of administration will influence the pharmacokinetics.
-
-
Time Course: Collect samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) to capture the peak synthesis of 1a,1b-Dihomo-PGE2.
-
Sample Collection:
-
Anesthetize the rats.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately centrifuge the blood at 1,000 x g for 15 minutes at 4°C to separate the plasma.
-
Harvest tissues of interest (e.g., kidney, liver, brain, aorta) and immediately freeze them in liquid nitrogen.
-
-
Sample Storage: Store plasma and tissue samples at -80°C until analysis.
Caption: In vivo experimental workflow.
Analytical Methodology: Quantification of 1a,1b-Dihomo-PGE2
Accurate quantification of 1a,1b-Dihomo-PGE2 in biological matrices is challenging due to its low endogenous concentrations and potential for interference from other prostaglandins. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[1][9]
Sample Preparation and Extraction
Proper sample preparation is crucial to minimize analyte degradation and remove interfering substances.
Plasma:
-
Thaw plasma samples on ice.
-
Add an internal standard (e.g., a deuterated analog of 1a,1b-Dihomo-PGE2, if available, or a related prostaglandin).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to enrich the prostaglandin fraction and remove salts and proteins.[10]
-
Elute the prostaglandins with an organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Tissues:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer on ice.
-
Add an internal standard.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Proceed with SPE as described for plasma samples.
LC-MS/MS Analysis
The following table provides a starting point for developing an LC-MS/MS method for 1a,1b-Dihomo-PGE2. Optimization will be necessary for specific instrumentation and matrices.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from low to high organic content |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined (expected around 379.2) |
| Product Ions (m/z) | To be determined by infusion of a standard |
Note: Since a commercial standard for 1a,1b-Dihomo-PGE2 may not be readily available, its identification may initially rely on comparison to in vitro generated material and high-resolution mass spectrometry for accurate mass determination.
Biological Relevance and Future Directions
The in vivo synthesis of 1a,1b-Dihomo-PGE2 from adrenic acid opens up new avenues of research into the biological roles of dihomo-prostaglandins. Adrenic acid and its metabolites have been implicated in various physiological and pathological processes, including inflammation, vascular function, and cell death.[4] For example, in human vascular tissue, PGE2 is involved in processes like increasing vascular permeability and controlling smooth muscle tone.[11] The dihomo-prostaglandins derived from adrenic acid may have similar or distinct functions.
Further research is needed to:
-
Elucidate the specific roles of 1a,1b-Dihomo-PGE2 in different tissues and disease models.
-
Determine the substrate preference of COX and PGES isoforms for adrenic acid and its endoperoxide intermediate.
-
Develop and validate robust analytical standards and methods for the routine quantification of 1a,1b-Dihomo-PGE2.
By providing a framework for the in vivo investigation of 1a,1b-Dihomo-PGE2, this guide aims to facilitate further research into this intriguing and potentially important class of lipid mediators.
References
- Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and Therapeutic Medicine.
- 1a,1b-Dihomo Prostaglandin E2 (PGE2) is a rare polyunsaturated fatty acid first identified in extracts of sheep vesicular gland microsomes, known to contain COX, incubated with adrenic acid. MedchemExpress.com.
- Adrenic acid: A promising biomarker and therapeutic target (Review).
- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflamm
- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflamm
- Prostaglandins, bioassay and inflamm
- A rat gastric mucosal preparation for studying agents which affect the in vitro production of prostanoids. Journal of Pharmacological Methods.
- Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Biochemical Journal.
- Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
- An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research.
- Distinct functions of COX-1 and COX-2.
- The role of prostaglandin E2 in human vascular inflamm
- PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflamm
- How to Prepare Samples for Prostaglandin Measurement.
- Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF.
- Prostaglandin E synthase. Current Pharmaceutical Design.
- Serum lipid and fatty acid profiles in adriamycin-treated rats after administration of L-carnitine. Biological & Pharmaceutical Bulletin.
- COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies.
- PGE2 amplifies the effects of IL-1beta on vascular smooth muscle cell de-differentiation: a consequence of the versatility of PGE2 receptors 3 due to the emerging expression of adenylyl cyclase 8. Cellular Signalling.
- Methods of the Analysis of Oxylipins in Biological Samples. Molecules.
- Beta-adrenergic Stimulation of Prostaglandin Production by Human Amnion Tissue. Endocrinology.
- Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Medical Science and Discovery.
- Prostaglandin E synthase isomerizes PGH2 to PGE2. Reactome.
- LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa.
- Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV.
- Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone. British Journal of Pharmacology.
- Fatty acid desaturase 2 determines the lipidomic landscape and steroidogenic function of the adrenal gland. Science.
- Impact of Nutritional Diet Therapy on Rheumatoid Arthritis Disease Activity. Medicina.
- LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research.
- Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube.
- Comparison of PGH2 binding site in prostaglandin synthases. BMC Structural Biology.
- Prostaglandin E2 Parameter Assay Kit. R&D Systems.
- Modulation of prostaglandin synthesis in rat peritoneal macrophages with omega-3 f
- The Role of PGE2 in Intestinal Inflammation and Tumorigenesis.
- Inhibition of microsomal PGE synthase-1 reduces human vascular tone by increasing PGI2. British Journal of Pharmacology.
- LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research.
- Arachidonic acid oxygenation by COX-1 and COX-2 - Mechanisms of catalysis and inhibition.
Sources
- 1. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reactome | Prostaglandin E synthase isomerizes PGH2 to PGE2 [reactome.org]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. The role of prostaglandin E2 in human vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Investigating 1a,1b-Dihomo-PGE2 Function Using Animal Models
Introduction: Unveiling the Role of a Novel Eicosanoid
1a,1b-Dihomo-prostaglandin E2 (1a,1b-Dihomo-PGE2) is a unique prostanoid derived from the enzymatic metabolism of adrenic acid (AdA), a C22:4 omega-6 polyunsaturated fatty acid. While its close relative, prostaglandin E2 (PGE2), is a well-characterized mediator of inflammation, pain, and various physiological processes, the in vivo functions of 1a,1b-Dihomo-PGE2 remain largely unexplored. Emerging research on its precursor, AdA, suggests potent anti-inflammatory and pro-resolving activities, hinting at a distinct and potentially therapeutic role for 1a,1b-Dihomo-PGE2.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical studies aimed at elucidating the physiological and pathophysiological functions of 1a,1b-Dihomo-PGE2 using relevant animal models. We will delve into the rationale behind model selection, provide detailed experimental protocols, and outline robust analytical methodologies.
The Scientific Rationale: From Adrenic Acid to Dihomo-Prostaglandin Function
Adrenic acid, the direct precursor to 1a,1b-Dihomo-PGE2, has been shown to accumulate during inflammatory responses and, intriguingly, to possess anti-inflammatory properties. For instance, in murine models of arthritis, AdA treatment has been found to alleviate disease severity.[1][3] This positions 1a,1b-Dihomo-PGE2 as a potential downstream mediator of these beneficial effects. Understanding the specific actions of this dihomo-prostaglandin is therefore critical for exploring new therapeutic avenues in inflammatory, cardiovascular, and renal diseases.[4][5][6]
The central hypothesis underpinning the protocols described herein is that 1a,1b-Dihomo-PGE2, acting through prostaglandin E (EP) receptors or other novel pathways, plays a modulatory role in inflammation and tissue repair. The choice of animal models is therefore critical to testing this hypothesis in relevant disease contexts.
Biosynthesis and Signaling Pathway of 1a,1b-Dihomo-PGE2
1a,1b-Dihomo-PGE2 is synthesized from adrenic acid via the cyclooxygenase (COX) pathway, analogous to the conversion of arachidonic acid to PGE2. It is presumed to exert its biological effects by binding to one or more of the four known EP receptor subtypes (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors that trigger diverse downstream signaling cascades.
Caption: Biosynthesis and potential signaling of 1a,1b-Dihomo-PGE2.
Selection of Animal Models
The choice of an appropriate animal model is paramount for obtaining translatable data. Based on the known biology of prostaglandins and the emerging data on adrenic acid, we recommend the following models:
| Animal Model | Rationale | Key Parameters to Measure |
| Rodent Models (Mice, Rats) | Well-characterized genetics, physiology, and disease induction protocols. Availability of knockout strains for EP receptors. | Clinical scores, paw volume, joint histology, cytokine levels, pain-related behaviors, blood pressure, renal function markers. |
| Zebrafish (Danio rerio) | Rapid development, optical transparency for in vivo imaging, and amenability to high-throughput screening. Useful for studying developmental roles.[7][8][9] | Embryonic development, vascular formation, inflammatory cell migration, gene expression analysis. |
Genetic Models
To dissect the specific receptor-mediated effects of 1a,1b-Dihomo-PGE2, the use of knockout mouse lines for individual EP receptors (EP1, EP2, EP3, and EP4) is highly recommended. Comparing the response to 1a,1b-Dihomo-PGE2 administration in wild-type versus knockout animals can elucidate which receptor mediates its effects in a given disease model.[10][11][12]
Experimental Protocols
The following protocols provide a framework for investigating the function of 1a,1b-Dihomo-PGE2. It is essential to include appropriate vehicle controls and positive controls (e.g., PGE2) in all experiments.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation suitable for assessing the anti-inflammatory potential of 1a,1b-Dihomo-PGE2.
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Grouping: Randomly assign animals to control (vehicle), 1a,1b-Dihomo-PGE2 (various doses), and positive control (e.g., indomethacin) groups.
-
Compound Administration: Administer 1a,1b-Dihomo-PGE2 or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) 30 minutes prior to carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (time 0) and at 1, 2, 4, and 6 hours post-carrageenan injection.
-
Endpoint Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis (H&E staining for inflammatory cell infiltration) and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This model is useful for studying the effects of 1a,1b-Dihomo-PGE2 on a systemic inflammatory response.
Step-by-Step Methodology:
-
Animal Preparation: Use male C57BL/6 mice (8-10 weeks old).
-
Compound Administration: Administer 1a,1b-Dihomo-PGE2 or vehicle (i.p.) 1 hour prior to LPS challenge.
-
Induction of Inflammation: Inject lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg, i.p.).
-
Monitoring: Monitor the animals for signs of sickness behavior (lethargy, piloerection).
-
Sample Collection: Collect blood samples at various time points (e.g., 2, 6, 24 hours) via retro-orbital or cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Tissue Analysis: At the experimental endpoint, harvest organs such as the liver, spleen, and lungs for histological examination and gene expression analysis of inflammatory markers.
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of rheumatoid arthritis and is particularly relevant given the findings on adrenic acid in arthritis.[10][13]
Step-by-Step Methodology:
-
Animal Strain: Use DBA/1 mice, which are susceptible to CIA.
-
Immunization: On day 0, immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen in incomplete Freund's adjuvant.
-
Treatment: Begin administration of 1a,1b-Dihomo-PGE2 or vehicle daily from the onset of clinical signs of arthritis (typically around day 25).
-
Clinical Scoring: Monitor the animals daily for the development and severity of arthritis using a standardized clinical scoring system (e.g., 0-4 scale for each paw).
-
Histological Analysis: At the termination of the study (e.g., day 42), collect hind paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
Analytical Methodologies: Quantifying 1a,1b-Dihomo-PGE2 and its Metabolites
Accurate quantification of 1a,1b-Dihomo-PGE2 and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[14][15][16][17][18]
Protocol 4: LC-MS/MS Quantification of 1a,1b-Dihomo-PGE2 in Plasma
Sample Preparation:
-
Spiking: To 100 µL of plasma, add an internal standard (e.g., deuterated 1a,1b-Dihomo-PGE2).
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE): Acidify the supernatant with formic acid to pH 3.5 and apply to a pre-conditioned SPE cartridge. Wash the cartridge and elute the prostaglandins with an appropriate solvent (e.g., ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for 1a,1b-Dihomo-PGE2 and the internal standard.
Data Interpretation and Troubleshooting
-
Variability: Biological variability is inherent in animal studies. Ensure adequate sample sizes and appropriate statistical analysis.
-
Compound Stability: Prostaglandins can be unstable. Handle samples quickly, keep them on ice, and store at -80°C.
-
Vehicle Effects: The choice of vehicle for 1a,1b-Dihomo-PGE2 administration is critical. Ensure the vehicle itself does not have any biological effects. Ethanol is often used to dissolve prostaglandins, which should then be diluted in saline or PBS.
Conclusion
The study of 1a,1b-Dihomo-PGE2 represents a promising new frontier in eicosanoid research. The animal models and protocols outlined in these application notes provide a robust framework for elucidating the in vivo functions of this novel lipid mediator. By carefully selecting the appropriate models, meticulously executing the experimental protocols, and employing sensitive analytical techniques, researchers can significantly advance our understanding of the role of 1a,1b-Dihomo-PGE2 in health and disease, potentially paving the way for new therapeutic strategies.
References
- Arsic, A., et al. (2020). Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid. The Journal of Immunology, 205(10), 2858-2867.
- Chen, Y., et al. (2024). Adrenic acid: A promising biomarker and therapeutic target (Review). International Journal of Molecular Medicine, 53(1), 1.
-
Chen, Y., et al. (2024). Adrenic acid: A promising biomarker and therapeutic target (Review). PubMed, [Link].
- Trebino, C. E., et al. (2003). Impaired inflammatory and pain responses in mice lacking an inducible prostaglandin E synthase. Proceedings of the National Academy of Sciences, 100(15), 9044-9049.
- Wang, X., et al. (2023). Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition. Frontiers in Physiology, 14, 1189602.
- Gijón, M. A., et al. (2020). Arachidonic Acid Metabolites in Cardiovascular and Metabolic Diseases. Cells, 9(3), 677.
- Polsky-Fisher, S. L., et al. (2007). Adrenic acid metabolites as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors.
- Gugliandolo, E., et al. (2022). Investigating Properties of Palmitoylethanolamide in Physiology and Disease: Far Beyond an Anti-Inflammatory Shield. International Journal of Molecular Sciences, 23(21), 13411.
- Cao, H., et al. (2008). An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 157-163.
-
Prasain, J. K. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB, [Link].
- McCoy, J. M., et al. (2002). The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis.
- Liu, C., et al. (2023). Prostaglandin Metabolome Profiles in Zebrafish (Danio rerio) Exposed to Acetochlor and Butachlor. Toxics, 11(2), 159.
- Minghetti, L. (2012). Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases. Journal of Neuroimmune Pharmacology, 7(1), 30-41.
- Shaik, J. S., et al. (2012). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 53(12), 2755-2763.
- Honda, T., et al. (2013). Prostaglandin E(2)-EP(3) Signaling Suppresses Skin Inflammation in Murine Contact Hypersensitivity. The Journal of Allergy and Clinical Immunology, 131(5), 1365-1375.
- Yu, Q., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 15, 1368817.
- Zhao, Y., et al. (2020). Review Roles of prostaglandins in rheumatoid arthritis.
- Majumder, A., et al. (2019). Prostaglandin E2 promotes embryonic vascular development and maturation in zebrafish. Biology Open, 8(3), bio039768.
-
Andreasson, K. I. (2016). Investigating the role of prostaglandin E2 mediated neuroinflammation in models of neurodegeneration. Stanford Digital Repository, [Link].
- Wang, T., et al. (2021). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. Metabolites, 11(11), 748.
-
Brouwers, H., et al. (2020). Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid. ResearchGate, [Link].
- Ali, B. H., et al. (2023). Adenine-induced animal model of chronic kidney disease: current applications and future perspectives.
- Hata, A. N., & Breyer, R. M. (2004). Targeting rheumatoid inflammation and joint destruction in the mouse.
- Pang, J., et al. (2021). Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease. International Journal of Molecular Sciences, 22(16), 8569.
- Johnson, M. M., et al. (1997). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. The Biochemical Journal, 325(Pt 2), 489-496.
- Shi, J., et al. (2012). Inflammatory prostaglandin E2 signaling in a mouse model of Alzheimer's disease. Neurobiology of Aging, 33(8), 1779-1790.
- Shaik, J. S., et al. (2012). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research, 53(12), 2755–2763.
- Divanovic, S., et al. (2021). Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions. Allergy, 76(11), 3305-3319.
- Lee, Y., et al. (2021). Understanding the Molecular Mechanisms Underlying the Pathogenesis of Arthritis Pain Using Animal Models. International Journal of Molecular Sciences, 22(19), 10324.
-
Anonymous. (n.d.). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Frontiers, [Link].
- Zhang, Y., et al. (2023). The Role of Thermal Immunomodulation in Postoperative Wound Repair with a Focus on Hepatic Surgery. Journal of Clinical Medicine, 12(23), 7386.
- Odgaard, E., & Wagner, C. A. (2013). Renal acid-base regulation: new insights from animal models. Current Opinion in Nephrology and Hypertension, 22(5), 591-597.
-
Brouwers, H., et al. (2020). Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid. ResearchGate, [Link].
-
Cha, Y. I., et al. (2006). New Role for Prostaglandins in Zebrafish Embryonic Development. Innovations Report, [Link].
- Kortz, L., et al. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 26(16), 4948.
- Wu, H., et al. (2021). The impact of fatty acids biosynthesis on the risk of cardiovascular diseases in Europeans and East Asians: a Mendelian randomization study. Human Molecular Genetics, 30(19), 1791-1803.
- Vo, T. K. T., et al. (2022). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
-
Ogborn, K., et al. (2022). Anti-Inflammatory And Therapeutic Activities of Omega-3-Polyunsaturated Fatty Acid Oil Extract on Acute Inflammation in Animal Models. ResearchGate, [Link].
- Lister, A. L., & Van Der Kraak, G. (2003). An investigation into the role of prostaglandins in zebrafish oocyte maturation and ovulation.
- Tang, T., et al. (2014). An ex vivo skin model to probe modulation of local cutaneous arachidonic acid inflammation pathway.
Sources
- 1. Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Journal of Molecular Medicine [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]
- 7. Prostaglandin Metabolome Profiles in Zebrafish (Danio rerio) Exposed to Acetochlor and Butachlor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. New Role for Prostaglandins in Zebrafish Embryonic Development - Innovations Report [innovations-report.com]
- 10. Impaired inflammatory and pain responses in mice lacking an inducible prostaglandin E synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting rheumatoid inflammation and joint destruction in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. uab.edu [uab.edu]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling and Storage of 1a,1b-Dihomo-PGE2 Standards
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of 1a,1b-Dihomo-Prostaglandin E2 (1a,1b-Dihomo-PGE2) standards. Adherence to these protocols is critical for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results.
Introduction to 1a,1b-Dihomo-PGE2
1a,1b-Dihomo-PGE2 is a polyunsaturated fatty acid and a member of the prostaglandin family. It is derived from adrenic acid (AdA; 22:4n-6) through the action of cyclooxygenase (COX) enzymes, distinguishing it from the more commonly studied Prostaglandin E2 (PGE2), which is synthesized from arachidonic acid (AA; 20:4n-6).[1][2] The biosynthesis of 1a,1b-Dihomo-PGE2 is particularly noted in tissues where adrenic acid is abundant, such as the renal medulla.[2][3] While PGE2 is a well-known mediator of inflammation and various physiological processes, the specific biological roles of 1a,1b-Dihomo-PGE2 are an active area of research.[4][5] Understanding its unique functions requires pristine standards for accurate experimentation.
Core Principles of Handling Prostaglandin Analogs
Prostaglandins are sensitive molecules susceptible to degradation through various mechanisms, including oxidation, hydrolysis, and light exposure. The structural similarity of 1a,1b-Dihomo-PGE2 to PGE2 suggests that it shares similar chemical liabilities. Therefore, the handling and storage procedures outlined below are based on established best practices for PGE2 and other fastidious lipid mediators, aimed at preserving the compound's purity and biological activity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[8] Prevent direct contact with skin and eyes.[10]
-
Handling of Solutions: When working with solutions, be mindful of the potential hazards of the organic solvents used.
-
Reproductive Toxicity: PGE2 is classified as having potential reproductive toxicity.[6][9] Therefore, researchers who are pregnant or planning a pregnancy should exercise extreme caution and may need to avoid handling this compound.[8]
Storage of 1a,1b-Dihomo-PGE2 Standards
Proper storage is the most critical factor in maintaining the long-term stability of 1a,1b-Dihomo-PGE2.
Neat (Solid/Crystalline) Compound
-
Temperature: Store the neat compound at -20°C or lower.[4][10] A non-frost-free freezer is preferred to minimize temperature cycling.
-
Inert Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Protect from light by storing in an amber vial or a light-blocking container.[11]
Stock Solutions in Organic Solvents
-
Solvent Choice: High-purity, anhydrous organic solvents such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are recommended for preparing stock solutions.[4] For quantitative analysis, ensure the solvent is of appropriate grade.
-
Storage Temperature: Store stock solutions at -20°C.[1]
-
Stability: While specific data for 1a,1b-Dihomo-PGE2 is limited, a related compound, 1a,1b-dihomo-PGF2α, is stable for at least 2 years at -20°C when stored in methyl acetate.[3] Similarly, PGE2 solutions in ethanol or DMSO are generally stable for up to 3 months at -20°C.[1] It is prudent to assume a similar or shorter stability window for 1a,1b-Dihomo-PGE2 and to prepare fresh stock solutions regularly.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Aqueous Solutions
-
Instability: Prostaglandins, including PGE2, are significantly less stable in aqueous solutions.[11] The stability is highly pH-dependent, with degradation occurring more rapidly at basic pH.[1][11]
-
Recommendation: It is strongly advised to prepare aqueous solutions fresh on the day of use from the organic stock solution.[4] Do not store aqueous solutions of 1a,1b-Dihomo-PGE2.[1][4]
| Storage Condition | Recommended Temperature | Estimated Stability | Key Considerations |
| Neat Compound | -20°C or below | ≥ 4 years (inferred from PGE2)[4] | Store under inert gas, protect from light. |
| Organic Stock Solution | -20°C | ≥ 2 years (inferred from 1a,1b-dihomo-PGF2α)[3] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | N/A | < 1 day[1][4] | Prepare fresh for each experiment. |
Preparation of Standard Solutions: A Step-by-Step Protocol
This protocol provides a general guideline for preparing a stock solution and subsequent working solutions of 1a,1b-Dihomo-PGE2.
Materials
-
1a,1b-Dihomo-PGE2 standard (neat)
-
High-purity, anhydrous solvent (e.g., ethanol, DMSO, DMF)
-
Inert gas (argon or nitrogen)
-
Calibrated micropipettes and sterile tips
-
Sterile, amber glass vials with PTFE-lined caps
Protocol for Preparing a 1 mg/mL Stock Solution
-
Equilibration: Allow the vial containing the neat 1a,1b-Dihomo-PGE2 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Inert Gas Purge: Briefly purge the vial with a gentle stream of inert gas.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of the chosen organic solvent to the vial to achieve a final concentration of 1 mg/mL. For example, to a vial containing 1 mg of the compound, add 1 mL of solvent.
-
Dissolution: Cap the vial tightly and vortex gently until the compound is completely dissolved. Brief sonication in a room temperature water bath can aid dissolution if necessary, but avoid excessive heating.[11]
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber vials. Purge the headspace of each aliquot with inert gas before capping tightly. Store the aliquots at -20°C.
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in the appropriate experimental buffer or cell culture medium immediately before use.
-
Solvent Considerations: When diluting into aqueous solutions, ensure that the final concentration of the organic solvent is minimal and does not affect the experimental system.[4] A final solvent concentration of less than 0.1% is generally recommended for cell-based assays.
Biosynthesis of 1a,1b-Dihomo-PGE2
The synthesis of 1a,1b-Dihomo-PGE2 is initiated from the elongation of arachidonic acid to adrenic acid.[12] Adrenic acid is then metabolized by cyclooxygenase (COX-1 or COX-2) to form the unstable intermediate, 1a,1b-Dihomo-Prostaglandin H2 (1a,1b-Dihomo-PGH2).[13][14] This intermediate is subsequently converted to 1a,1b-Dihomo-PGE2 by prostaglandin E synthases (PGES).[12][15]
Caption: Biosynthesis pathway of 1a,1b-Dihomo-PGE2 from Arachidonic Acid.
Experimental Workflow for Quantification
Accurate quantification of 1a,1b-Dihomo-PGE2 requires careful sample handling and the use of sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for the quantification of 1a,1b-Dihomo-PGE2.
References
-
MP Biomedicals. Prostaglandin E2 Technical Information. Available from: [Link]
- Lee MG. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography. J Clin Hosp Pharm. 1982 Mar;7(1):67-70.
- Schröder R, et al. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PLoS One. 2012;7(3):e33329.
- Sprecher H, et al. The Biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 Alpha From 7, 10, 13, 16-docosatetraenoic Acid by an Acetone-Pentane Powder of Sheep Vesicular Gland Microsomes. Prostaglandins. 1978 Oct;16(4):529-41.
- Yu Y, et al. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Biochem J. 2002 Jul 15;365(Pt 2):489-96.
- Campbell WB, et al. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. Biochim Biophys Acta. 1989 Dec 12;1006(3):367-74.
-
FooDB. Prostaglandin D2 Material Safety Data Sheet. 1996 Jun 27. Available from: [Link]
-
LIPID MAPS. 1a,1b-dihomo-Prostaglandin E2. 2022 Apr 25. Available from: [Link]
- P. Li, et al. Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. bioRxiv 2021.12.23.474031.
-
Acros Organics. Prostaglandin E2, 98% Material Safety Data Sheet. Available from: [Link]
- K. L. P. Harris, et al.
- K. A. S. Al-dujaili, et al. Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis. Int. J. Mol. Sci. 2022, 23(22), 14327.
- Smith WL, Song I. The enzymology of prostaglandin endoperoxide H synthases-1 and -2.
- Pawlosky RJ, et al. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. J Biol Chem. 1991 Dec 15;266(35):23723-30.
Sources
- 1. mpbio.com [mpbio.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. stemcell.com [stemcell.com]
- 7. fishersci.com [fishersci.com]
- 8. foodb.ca [foodb.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The enzymology of prostaglandin endoperoxide H synthases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis | MDPI [mdpi.com]
Application Notes and Protocols for the Extraction of 1a,1b-Dihomo-PGE2 from Biological Samples
Introduction: The Significance of 1a,1b-Dihomo-PGE2 in Biological Systems
1a,1b-Dihomo-prostaglandin E2 (1a,1b-Dihomo-PGE2) is a unique bioactive lipid mediator derived from adrenic acid (AdA), a C22:4 omega-6 polyunsaturated fatty acid.[1][2] Its biosynthesis is initiated by the cyclooxygenase (COX) enzymes, followed by the action of PGE synthase.[1] While less studied than its arachidonic acid-derived counterpart, PGE2, emerging research has identified 1a,1b-Dihomo-PGE2 in biological matrices such as sheep vesicular gland microsomes and in the conditioned media of endotoxin-stimulated macrophages, suggesting its involvement in inflammatory processes.[1][2]
The structural similarity of 1a,1b-Dihomo-PGE2 to other prostaglandins presents both an opportunity and a challenge for its accurate quantification. While established extraction methodologies for other eicosanoids can be adapted, a nuanced approach is required to ensure optimal recovery and stability of this specific analyte.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust extraction of 1a,1b-Dihomo-PGE2 from various biological samples, ensuring data integrity for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles of Prostaglandin Extraction
The successful extraction of prostaglandins, including 1a,1b-Dihomo-PGE2, from complex biological matrices hinges on several key principles:
-
Inhibition of Enzymatic Activity: Immediately after sample collection, it is crucial to inhibit further enzymatic production or degradation of prostaglandins. This is typically achieved by adding a cyclooxygenase inhibitor and keeping the sample on ice.
-
Protein Precipitation: For samples rich in protein, such as plasma or tissue homogenates, protein precipitation is a necessary first step to release matrix-bound lipids and prevent interference.
-
Acidification: Prostaglandins are acidic lipids. Acidifying the sample to a pH of approximately 3-4 protonates the carboxylic acid group, rendering the molecule less polar and thus more amenable to extraction into an organic solvent.[4]
-
Use of an Internal Standard: For accurate quantification by LC-MS/MS, the addition of a stable isotope-labeled internal standard (SIL-IS) at the earliest stage of sample preparation is paramount. This accounts for any analyte loss during the multi-step extraction process.[5][6] Given the structural similarity, a deuterated analog of a closely related prostaglandin, such as PGE2-d4, can serve as a suitable surrogate internal standard in the absence of a commercially available 1a,1b-Dihomo-PGE2 SIL-IS.[7]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the extraction of 1a,1b-Dihomo-PGE2 from biological samples.
Caption: General workflow for 1a,1b-Dihomo-PGE2 extraction.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is well-suited for samples with lower complexity, such as cell culture media, or as a primary clean-up step for more complex matrices.
Causality Behind Experimental Choices:
-
Ethyl Acetate: This solvent is chosen for its ability to efficiently extract moderately polar lipids like prostaglandins while minimizing the co-extraction of highly non-polar lipids.
-
Hexane Wash (Optional but Recommended): A pre-extraction wash with a non-polar solvent like hexane can remove neutral lipids, reducing matrix effects in the final analysis.
-
Multiple Extractions: Performing the extraction in two or three cycles with fresh solvent maximizes the recovery of the analyte.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 1 mL of your biological sample (e.g., plasma, cell culture supernatant), add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.005% to prevent auto-oxidation.
-
Spike the sample with a known amount of a suitable internal standard (e.g., PGE2-d4). The amount should be chosen to be within the linear range of the LC-MS/MS calibration curve.
-
Acidify the sample to pH 3.5-4.0 with a dilute acid (e.g., 1 M citric acid or formic acid).
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the acidified sample in a glass tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 2.1-2.4) on the remaining aqueous layer with another 3 mL of ethyl acetate and combine the organic fractions.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more rigorous clean-up than LLE and is highly recommended for complex matrices like plasma and tissue homogenates. This protocol utilizes a C18 reversed-phase cartridge.
Causality Behind Experimental Choices:
-
C18 Sorbent: The non-polar C18 stationary phase retains the protonated (less polar) form of 1a,1b-Dihomo-PGE2 from the acidified aqueous sample.
-
Methanol and Water Conditioning: This step activates the C18 sorbent, ensuring proper interaction with the analyte.
-
Aqueous Wash: Washing with acidified water removes polar, water-soluble impurities.
-
Hexane Wash: This step is crucial for removing non-polar, lipid-soluble impurities that are not of interest.
-
Elution with Ethyl Acetate: A moderately polar solvent like ethyl acetate is used to elute the prostaglandin of interest from the C18 sorbent.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the biological sample as described in the LLE protocol (steps 1.1-1.3).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 200 mg) by sequentially passing 5 mL of methanol followed by 5 mL of acidified water (pH 3.5-4.0) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1 mL/minute).
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water (pH 3.5-4.0) to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar, interfering lipids.
-
-
Elution:
-
Elute the 1a,1b-Dihomo-PGE2 from the cartridge with 5 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a precise volume of the initial LC-MS/MS mobile phase as described in the LLE protocol (step 3.2).
-
Data Presentation: A Comparative Overview
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Application | Cell culture media, less complex matrices | Plasma, tissue homogenates, complex matrices |
| Selectivity | Moderate | High |
| Throughput | Can be lower due to manual steps | Higher with vacuum manifolds or automated systems |
| Solvent Consumption | Moderate | Can be higher depending on the protocol |
| Typical Recovery | 70-90% (analyte dependent) | >90% (analyte dependent) |
LC-MS/MS Analysis
The final quantification of 1a,1b-Dihomo-PGE2 is typically performed using LC-MS/MS in negative ion mode. A reversed-phase C18 column is commonly used for chromatographic separation.
Illustrative LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Optimized for separation from isomers |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by direct infusion of a 1a,1b-Dihomo-PGE2 standard. Precursor ion will be [M-H]-. |
Self-Validating System: Ensuring Trustworthiness
To ensure the reliability of your extraction protocol, the following validation steps are essential:
-
Recovery Assessment: Compare the peak area of the analyte in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect Evaluation: Analyze the peak area of the analyte in a post-extracted spiked sample versus a neat standard solution to assess ion suppression or enhancement.
-
Linearity and Limits of Detection/Quantification: Establish a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) to determine the dynamic range of the assay.
References
-
Jumpertz, T., et al. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Metabolites, 11(5), 277. [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass spectrometry reviews, 31(1), 1–28. [Link]
-
Ahmad, S., et al. (1991). Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis. Prostaglandins, Leukotrienes and Essential Fatty Acids, 44(4), 249-252. [Link]
-
Tobias, L. D., et al. (1975). The Biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 Alpha From 7, 10, 13, 16-docosatetraenoic Acid by an Acetone-Pentane Powder of Sheep Vesicular Gland Microsomes. Prostaglandins, 10(3), 443-468. [Link]
-
Järving, I., et al. (1993). A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Natural Product Letters, 2(2), 111-114. [Link]
-
BioPharma Services Inc. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Gautam, R., et al. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 10(14), 1147–1166. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing an In Vitro Dose-Response Curve for 1a,1b-Dihomo-PGE2
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro dose-response curve for 1a,1b-Dihomo-PGE2, a notable analog of Prostaglandin E2 (PGE2). This guide delves into the underlying scientific principles, provides detailed, step-by-step protocols for key in vitro assays, and offers insights into data analysis and interpretation. The protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data for characterizing the potency and efficacy of 1a,1b-Dihomo-PGE2 and similar prostanoid compounds.
Introduction: Understanding 1a,1b-Dihomo-PGE2 and its Biological Context
Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid, playing a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its diverse effects are mediated through binding to a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3][4] These receptors, upon activation, trigger distinct downstream signaling cascades.
1a,1b-Dihomo-PGE2 is an analog of PGE2, first identified in sheep vesicular gland microsomes.[5] As a structural analog, it is hypothesized to interact with one or more of the EP receptors, thereby mimicking or modulating the biological effects of PGE2. Determining the in vitro dose-response relationship of 1a,1b-Dihomo-PGE2 is a critical first step in elucidating its pharmacological profile, including its potency (EC50) and receptor selectivity. This information is invaluable for assessing its therapeutic potential.
The activation of EP receptors leads to well-characterized downstream signaling events:
-
EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium ([Ca2+]i) via the phospholipase C (PLC) pathway.[6][7]
-
EP2 and EP4 Receptors: Coupled to Gs protein, their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][6]
-
EP3 Receptor: Primarily coupled to Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. It can also couple to Gq and increase [Ca2+]i.[6]
This application note will focus on two primary assays to generate a comprehensive dose-response profile for 1a,1b-Dihomo-PGE2: a cAMP accumulation assay to assess activity at EP2 and EP4 receptors, and an intracellular calcium mobilization assay to assess activity at EP1 and EP3 receptors.
Foundational Knowledge: Designing a Robust Dose-Response Experiment
A well-designed dose-response experiment is fundamental to obtaining meaningful and reproducible data. Key considerations include:
-
Cell Line Selection: The choice of cell line is paramount. It is essential to use cell lines that endogenously express the target EP receptors or, more commonly, recombinant cell lines stably overexpressing a single EP receptor subtype (e.g., HEK293-EP1, CHO-EP2). This allows for the unambiguous attribution of the observed response to a specific receptor.
-
Ligand Preparation and Stability: Prostaglandins can be unstable in aqueous solutions.[8] It is crucial to prepare fresh stock solutions and dilutions. 1a,1b-Dihomo-PGE2 should be dissolved in a suitable solvent, such as DMSO or ethanol, to create a high-concentration stock solution, which can then be serially diluted in the assay buffer.[9] The final solvent concentration in the assay should be kept low (typically <0.1%) to avoid off-target effects.
-
Dose Range and Spacing: A wide range of concentrations should be tested to ensure the capture of the full sigmoidal dose-response curve, including the bottom and top plateaus.[10] A logarithmic series of dilutions (e.g., 10-point, 3-fold dilutions) is typically recommended.
-
Controls: Appropriate controls are necessary to validate the assay. These include:
-
Vehicle Control: Cells treated with the same concentration of solvent used to dissolve the test compound.
-
Positive Control: A known agonist for the receptor of interest (e.g., PGE2) to confirm assay performance.
-
Negative Control: Untreated cells to establish the baseline response.
-
Visualizing the Workflow
General Experimental Workflow
Caption: General workflow for in vitro dose-response analysis.
Prostaglandin E2 Receptor Signaling Pathways
Caption: Simplified PGE2 receptor signaling pathways.
Detailed Protocols
Protocol 1: cAMP Accumulation Assay (for EP2/EP4 Receptor Activity)
This protocol is designed to quantify the intracellular accumulation of cAMP in response to 1a,1b-Dihomo-PGE2 stimulation. A variety of commercial kits are available for this purpose (e.g., HTRF, ELISA, luminescence-based). The following is a generalized protocol adaptable to most kit formats.
Materials:
-
HEK293 or CHO cells stably expressing human EP2 or EP4 receptors.
-
Cell culture medium (e.g., DMEM/F-12) with supplements (FBS, antibiotics).
-
Assay buffer (typically HBSS with HEPES).
-
1a,1b-Dihomo-PGE2.
-
PGE2 (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., LANCE cAMP Kit, cAMP-Glo™ Assay).[11][12]
-
White, opaque 96- or 384-well microplates.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the cells according to standard protocols.
-
Harvest the cells and resuspend them in assay buffer to the desired concentration.
-
Seed the cells into the microplate at a density optimized for your cell line and assay kit.
-
-
Compound Preparation:
-
Prepare a stock solution of 1a,1b-Dihomo-PGE2 (e.g., 10 mM in DMSO).
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Prepare a similar dilution series for PGE2.
-
-
Cell Stimulation:
-
Add the PDE inhibitor to the cells and incubate as recommended by the assay kit manufacturer.
-
Add the serially diluted 1a,1b-Dihomo-PGE2, PGE2, or vehicle to the appropriate wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
-
Data Acquisition:
-
Read the plate using a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Protocol 2: Intracellular Calcium Mobilization Assay (for EP1/EP3 Receptor Activity)
This protocol measures the transient increase in intracellular calcium concentration following receptor activation. This is typically achieved using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably expressing human EP1 or EP3 receptors.
-
Cell culture medium.
-
Assay buffer (HBSS with HEPES and probenecid, if required).
-
1a,1b-Dihomo-PGE2.
-
PGE2 (positive control).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).[13][14]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Seed the cells into the microplate 24-48 hours prior to the assay to allow for the formation of a confluent monolayer.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1-2 hours at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of 1a,1b-Dihomo-PGE2 and PGE2 in assay buffer.
-
-
Calcium Flux Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will then automatically add the compounds to the cell plate and continue to record the fluorescence signal over time.
-
-
Data Acquisition:
-
The change in fluorescence intensity over time is recorded. The peak fluorescence response is typically used for data analysis.
-
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (0% response) and the maximum response of the positive control (100% response).
-
-
Dose-Response Curve Fitting:
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).
-
-
Parameter Calculation:
-
EC50 (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal response. This is a measure of the compound's potency.
-
Emax (Maximum effect): The maximum response produced by the compound. This is a measure of the compound's efficacy.
-
Quantitative Data Summary
| Parameter | 1a,1b-Dihomo-PGE2 (Hypothetical Data) | PGE2 (Positive Control) |
| Target Receptor | EP2 | EP2 |
| Assay | cAMP Accumulation | cAMP Accumulation |
| EC50 | [Insert expected value, e.g., 15 nM] | ~5 nM |
| Emax | [Insert expected value, e.g., 95%] | 100% |
| Target Receptor | EP1 | EP1 |
| Assay | Calcium Mobilization | Calcium Mobilization |
| EC50 | [Insert expected value, e.g., >1 µM] | ~10 nM |
| Emax | [Insert expected value, e.g., <10%] | 100% |
Note: The above table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Conclusion and Future Directions
This application note provides a framework for the in vitro characterization of 1a,1b-Dihomo-PGE2. By systematically performing dose-response experiments using cell lines selectively expressing each of the four EP receptor subtypes, researchers can determine the potency and selectivity profile of this and other PGE2 analogs. This information is critical for understanding their biological function and for guiding further drug development efforts. Future studies could involve downstream functional assays relevant to the specific EP receptor activated, such as measuring gene expression changes or cell proliferation.[15][16]
References
- Markiewski, M. M., & DeAngelis, R. A. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Frontiers in Immunology, 12, 638729.
- Finetti, F., Santiso, A., & Di Rubbo, A. (2020). PGE2 promotes tumorigenesis, metastasis, and immune suppression through both EP2 and EP4 receptors. Cancer Research, 80(16_Supplement), 3737.
- Zhang, Y., & Li, Q. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2021, 9952643.
- Kim, H. Y., Park, C. K., & Jung, S. J. (2021). The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. International Journal of Molecular Sciences, 22(11), 5813.
- Li, P., & Wang, W. H. (2019). Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure. Frontiers in Physiology, 10, 133.
- Riquelme, M. A., & Cea, L. A. (2021). Prostaglandin E2 Enhances Gap Junctional Intercellular Communication in Clonal Epithelial Cells. International Journal of Molecular Sciences, 22(11), 5813.
- Ramirez-Yañez, G. O., & Young, W. G. (2012). Prostaglandin E2 affects osteoblast biology in a dose-dependent manner: an in vitro study. Archives of Oral Biology, 57(8), 1035-1043.
-
Patsnap. (2024, July 17). What is the mechanism of Dinoprostone? Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin E2. Retrieved from [Link]
- Domenichiello, A. F., & Ramsden, C. E. (2017). A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity.
- Thota, S., & Karr, S. (2023). Prostaglandin E2 (Dinoprostone). In StatPearls.
- Liang, H., & Brignole-Baudouin, F. (2006). In vitro Effects of Prostaglandin Analogs on Inflammatory Markers Expression by Human Conjunctival Cells. Investigative Ophthalmology & Visual Science, 47(13), 2555.
- Dette, A. K., & Bretz, F. (2014). Optimal experimental designs for dose-response studies with continuous endpoints. Archives of Toxicology, 88(10), 1805-1816.
- Kinoshita, T., & Takahashi, Y. (2005). Prostaglandin E2 production in ovarian cancer cell lines is regulated by cyclooxygenase-1...
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
- Marcet, C. A., & Tcherpakov, M. (2013). EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia.
- Gonzalez-Cabrera, P. J., & Brown, S. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 874, 29-41.
- Despang, F., & Gelinsky, M. (2012). Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. Pharmaceutical Research, 29(8), 2151-2161.
- Jones, C. E., & Kitchen, P. J. (2013). Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems. British Journal of Pharmacology, 168(3), 648-660.
- Liu, Y., & Liu, Y. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 965258.
- Pérez-Roca, F., & Alejandre-Alba, N. (2016). Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells.
-
Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Retrieved from [Link]
- Domenichiello, A. F., & Ramsden, C. E. (2017). A Dose Response Study of the Effect of Prostaglandin E2 on Thermal Nociceptive Sensitivity.
- Murakami, M., & Nakashima, K. (2003). Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2. Journal of Biological Chemistry, 278(39), 37664-37672.
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? Retrieved from [Link]
- van den Biggelaar, M., & van den Dries, K. (2020). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology, 8, 589.
-
ResearchGate. (n.d.). In vitro concentration-response curve and in vivo dose-response curves... Retrieved from [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]
- Woodward, D. F., & Protzman, C. E. (1993). Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist. Prostaglandins, 46(4), 371-383.
-
Turalba, A., & Rhee, D. J. (2021, March 7). Prostaglandin Analogs. Ento Key. Retrieved from [Link]
-
TOPDIVE. (n.d.). Protocol For Gpcr Camp Assay Abcam. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 25). generation of dose-response curves [Video]. YouTube. Retrieved from [Link]
- Morales-García, J. A., & Segovia, J. (2021). Aryl Hydrocarbon Receptor Activation Produces Heat Shock Protein 90 and 70 Overexpression, Prostaglandin E2/Wnt/β-Catenin Signaling Disruption, and Cell Proliferation in MCF-7 and MDA-MB-231 Cells after 24 h and 14 Days of Chlorpyrifos Treatment. Chemical Research in Toxicology, 34(9), 1995-2008.
- Teramukai, S., & Sugimoto, Y. (2008). Soluble EP2 neutralizes prostaglandin E2-induced cell signaling and inhibits osteolytic tumor growth. Molecular Cancer Therapeutics, 7(9), 2877-2886.
- Ang, G. S., & Vesti, E. (2010). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 4, 593-605.
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated half-life of PGE 2 in water and cell culture media... Retrieved from [Link]
- Glembotski, C. C. (1982). A simple procedure for assaying cAMP. Journal of Cyclic Nucleotide Research, 8(2), 131-140.
Sources
- 1. What is the mechanism of Dinoprostone? [synapse.patsnap.com]
- 2. Prostaglandin E2 (Dinoprostone) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Frontiers | Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. cAMP-Glo™ Assay Protocol [promega.jp]
- 12. topdive.com [topdive.com]
- 13. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Prostaglandin E2 affects osteoblast biology in a dose-dependent manner: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Stimulating 1a,1b-Dihomo-PGE2 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo-prostaglandin E2 (dihomo-PGE2) is a bioactive lipid mediator belonging to the eicosanoid family of signaling molecules. Like its more extensively studied analogue, prostaglandin E2 (PGE2), dihomo-PGE2 is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune regulation, and cellular homeostasis. The growing interest in the unique biological activities of dihomo-prostaglandins necessitates robust and reproducible protocols for stimulating and quantifying their production in cellular systems. These application notes provide a comprehensive guide for researchers, offering detailed protocols for the targeted stimulation of 1a,1b-dihomo-PGE2 synthesis, alongside methodologies for its subsequent detection and quantification.
The Biochemical Landscape of Dihomo-Prostaglandin Synthesis
The biosynthesis of 1a,1b-dihomo-PGE2 is intricately linked to the general prostaglandin synthesis pathway. Prostaglandins are generated from 20-carbon polyunsaturated fatty acids. While PGE2 is derived from arachidonic acid (AA), 1a,1b-dihomo-PGE2 originates from adrenic acid (AdA), a 22-carbon fatty acid that is an elongation product of arachidonic acid.[1] The synthesis is a multi-step enzymatic cascade initiated by the release of the precursor fatty acid from the cell membrane's phospholipid stores by phospholipase A2 (PLA2).[2]
Once liberated, adrenic acid is metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate, 1a,1b-dihomo-prostaglandin G2 (dihomo-PGG2).[1][3] This is subsequently reduced to 1a,1b-dihomo-prostaglandin H2 (dihomo-PGH2).[3] The final and critical step in the synthesis of 1a,1b-dihomo-PGE2 is the isomerization of dihomo-PGH2, a reaction catalyzed by prostaglandin E synthases (PGES).[4]
Understanding this pathway is paramount for designing effective strategies to stimulate 1a,1b-dihomo-PGE2 production. The protocols outlined below are designed to modulate key points in this cascade, namely the availability of the precursor, adrenic acid, and the induction of the key synthesizing enzymes, particularly COX-2.
Caption: Biosynthetic pathway of 1a,1b-Dihomo-PGE2.
Protocols for Stimulating 1a,1b-Dihomo-PGE2 Production
The following protocols are designed for in vitro cell culture systems, with a primary focus on the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation and prostaglandin synthesis.
Protocol 1: Stimulation of Endogenous 1a,1b-Dihomo-PGE2 Production in RAW 264.7 Macrophages
This protocol aims to stimulate the entire biosynthetic pathway, from the release of endogenous arachidonic acid and its elongation to adrenic acid, followed by the induction of COX-2.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Arachidonic Acid
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.[5]
-
-
Stimulation:
-
The following day, carefully remove the culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh, serum-free DMEM to each well.
-
Prepare a stock solution of LPS in sterile, endotoxin-free water. A typical working concentration for stimulating RAW 264.7 cells is between 100-200 ng/mL.[6]
-
Add LPS to the desired final concentration to the appropriate wells.
-
Incubate the cells with LPS for 4-6 hours to induce the expression of COX-2.
-
-
Arachidonic Acid Pulse:
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant, which will contain the secreted prostaglandins.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any detached cells.
-
Store the clarified supernatant at -80°C until analysis.
-
Protocol 2: Enhancing 1a,1b-Dihomo-PGE2 Production through Adrenic Acid Supplementation
This protocol is designed to directly provide the precursor for 1a,1b-dihomo-PGE2 synthesis, potentially increasing its yield relative to other prostaglandins.
Materials:
-
All materials from Protocol 1
-
Adrenic Acid
Procedure:
-
Cell Seeding and LPS Stimulation:
-
Follow steps 1 and 2 from Protocol 1 to seed and stimulate the RAW 264.7 cells with LPS to induce COX-2.
-
-
Adrenic Acid Supplementation:
-
Instead of arachidonic acid, add adrenic acid to the culture medium. The optimal concentration should be determined empirically, but a starting concentration in the range of 10-30 µM is recommended.[8]
-
Incubate for 15-30 minutes.
-
-
Sample Collection:
-
Follow step 4 from Protocol 1 to collect and store the cell culture supernatant.
-
Experimental Controls:
-
Unstimulated Control: Cells treated with vehicle (e.g., ethanol for fatty acid stocks) in the absence of LPS and fatty acid supplementation.
-
LPS Only Control: Cells stimulated with LPS but without fatty acid supplementation.
-
Fatty Acid Only Control: Cells supplemented with either arachidonic acid or adrenic acid in the absence of LPS stimulation.
Detection and Quantification of 1a,1b-Dihomo-PGE2
Accurate quantification of 1a,1b-dihomo-PGE2 is crucial for interpreting the results of stimulation experiments. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively cost-effective method for quantifying prostaglandins. Commercially available PGE2 ELISA kits can be used, but their cross-reactivity with 1a,1b-dihomo-PGE2 must be considered and ideally validated.[9][10]
Principle:
Most prostaglandin ELISAs are competitive assays. In this format, the 1a,1b-dihomo-PGE2 in the sample competes with a known amount of enzyme-labeled PGE2 for binding to a limited number of anti-PGE2 antibody-coated wells. The amount of enzyme-labeled PGE2 that binds to the antibody is inversely proportional to the concentration of 1a,1b-dihomo-PGE2 in the sample. A substrate is then added, and the resulting colorimetric signal is measured.
General Protocol (adapt based on manufacturer's instructions):
-
Sample Preparation: Cell culture supernatants can often be directly assayed, but may require dilution to fall within the standard curve range.
-
Assay Procedure:
-
Add standards and samples to the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin tracer.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to develop the color.
-
Add a stop solution and read the absorbance on a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of 1a,1b-dihomo-PGE2 in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of small molecules, including prostaglandins. It is considered the gold standard for eicosanoid analysis.[11]
Principle:
LC-MS/MS involves the separation of the components of a complex mixture by liquid chromatography, followed by their detection and quantification by tandem mass spectrometry. The mass spectrometer is set to detect a specific precursor ion (the molecular weight of 1a,1b-dihomo-PGE2) and a specific product ion that is generated by fragmentation of the precursor ion. This highly specific detection method minimizes interference from other molecules in the sample.
General Protocol:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): This is often necessary to concentrate the prostaglandins and remove interfering substances from the cell culture supernatant.
-
Derivatization (Optional): This can be performed to improve the chromatographic properties and ionization efficiency of the prostaglandins.
-
-
LC Separation:
-
Use a suitable C18 reverse-phase column.
-
Develop a gradient elution method using a mobile phase of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or acetic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for 1a,1b-dihomo-PGE2 and an internal standard.
-
| Method | Principle | Advantages | Disadvantages |
| ELISA | Competitive immunoassay | High-throughput, relatively low cost | Potential for cross-reactivity, lower specificity than LC-MS/MS |
| LC-MS/MS | Chromatographic separation and mass-based detection | High sensitivity and specificity, can multiplex analysis of multiple eicosanoids | Higher cost, lower throughput, requires specialized equipment and expertise |
digraph "Experimental Workflow" { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Cell Culture (RAW 264.7)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stim [label="Stimulation\n(LPS +/- Adrenic Acid)"]; collect [label="Supernatant Collection"]; analyze [label="Analysis", shape=diamond, fillcolor="#FBBC05"]; elisa [label="ELISA"]; lcms [label="LC-MS/MS"]; data [label="Data Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> stim; stim -> collect; collect -> analyze; analyze -> elisa [label="High-throughput"]; analyze -> lcms [label="High-specificity"]; elisa -> data; lcms -> data; }
Sources
- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1a,1b-Dihomo-PGE2 as a Renal Biomarker
Target Analyte: 1a,1b-Dihomo-Prostaglandin E2 (dihomo-PGE2) Matrix: Urine, Renal Tissue, Plasma Application: Renal Physiology, Salt-Sensitive Hypertension, Diabetic Nephropathy, Inflammation Methodology: LC-MS/MS (Targeted Lipidomics)
Executive Summary
While Prostaglandin E2 (PGE2) is the most extensively studied arachidonic acid metabolite, its elongated analog, 1a,1b-dihomo-PGE2 , represents a critical but often overlooked component of renal physiology. Formed via the "Adrenic Acid Shunt," this metabolite is abundant in the renal medulla and serves as a specific biomarker for adrenic acid-dependent cyclooxygenase (COX) activity.
This guide outlines the biochemical significance of 1a,1b-dihomo-PGE2, distinguishes its physiological role from standard PGE2, and provides a validated protocol for its extraction and quantification using LC-MS/MS.
Biochemical Context: The Adrenic Acid Shunt
In most tissues, Arachidonic Acid (AA, 20:4 n-6) is the primary substrate for COX-1 and COX-2. However, in the kidney—specifically the renal medulla—a significant portion of AA undergoes a 2-carbon elongation to form Adrenic Acid (22:4 n-6) before cyclization.
The Pathway Divergence
-
Elongation: AA is elongated by ELOVL enzymes to Adrenic Acid.
-
Cyclization: Adrenic Acid competes with AA for the COX active site.[1]
-
Synthesis: COX converts Adrenic Acid to dihomo-PGH2, which is isomerized to 1a,1b-dihomo-PGE2.
The nomenclature "1a,1b" refers to the two additional methylene groups inserted into the
Diagram 1: Biosynthetic Pathway of Dihomo-PGE2
Caption: Divergence of the Arachidonic Acid pathway. Adrenic acid serves as an alternative substrate for COX enzymes in the kidney, producing dihomo-series prostanoids.[2]
Clinical & Research Utility
Why Measure 1a,1b-Dihomo-PGE2?
Standard PGE2 assays (ELISA or generic LC-MS) often fail to distinguish between the 20-carbon and 22-carbon variants, or they ignore the dihomo-variant entirely. However, the ratio of PGE2 / Dihomo-PGE2 provides unique insights:
| Application Area | Biomarker Utility |
| Renal Physiology | Dihomo-PGE2 is the major prostaglandin in the renal medulla of certain species (e.g., rabbits, humans). It modulates tubuloglomerular feedback and water reabsorption. |
| Hypertension | Altered levels of dihomo-PGE2 are linked to salt-sensitive hypertension. Unlike PGE2 (natriuretic), dihomo-PGE2 has distinct effects on sodium retention. |
| Diabetic Nephropathy | In early diabetes, hyperfiltration drives mechanical stress on podocytes. Urinary PGE2 and its metabolites (including dihomo variants) correlate with shear stress injury. |
| COX Inhibition Monitoring | Because Adrenic Acid competes with AA for COX, measuring both metabolites allows for a more precise assessment of COX inhibition efficacy in renal tissue. |
Analytical Challenges & Solutions
Isomeric Separation
-
Challenge: Dihomo-PGE2 (MW 380) must be separated from other 22-carbon isomers and potentially interfering phospholipids.
-
Solution: Use a high-efficiency C18 column with a shallow gradient. While mass spectrometry distinguishes it from PGE2 (MW 352), chromatographic separation is required to isolate it from 1a,1b-dihomo-PGD2 .
Stability
-
Challenge: Like all prostaglandins, the
-hydroxy ketone moiety is labile. It can dehydrate to form PGA/PGB derivatives (dihomo-PGA2) under acidic conditions or heat. -
Solution: Process samples on ice immediately. Use mild acidification (pH 3.5-4.0) during extraction and avoid high temperatures during evaporation.
Protocol: Extraction and Quantification
Reagents Required[1][3][4][5][6]
-
Internal Standard (IS): PGE2-d4 (Deuterated standard). Note: If 1a,1b-dihomo-PGE2-d4 is available, use it. If not, PGE2-d4 is the accepted surrogate due to structural similarity.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.
-
Antioxidant: Butylated hydroxytoluene (BHT).
-
SPE Cartridges: HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges (e.g., Waters Oasis HLB, 30mg).
Step 1: Sample Preparation (Urine)
-
Collection: Collect urine in sterile cups containing Indomethacin (10 µM final concentration) to prevent ex vivo COX activity.
-
Clarification: Centrifuge at 2,000 x g for 10 min at 4°C to remove debris.
-
Spiking: Transfer 1 mL of supernatant to a clean tube. Add 5 µL of PGE2-d4 (100 ng/mL) as the Internal Standard.
-
Acidification: Adjust pH to 3.5–4.0 using 1M Formic Acid. Crucial: Do not drop pH below 3.0 to prevent degradation.
Step 2: Solid Phase Extraction (SPE)
-
Conditioning: Wash cartridge with 1 mL MeOH, followed by 1 mL Water (pH 3.5).
-
Loading: Load the acidified urine sample under gravity or low vacuum.
-
Washing: Wash with 1 mL Water (pH 3.5) followed by 1 mL of 5% MeOH in Water. Removes salts and polar impurities.
-
Elution: Elute analytes with 1 mL 100% Methanol or Ethyl Acetate containing 0.1% Formic Acid.
-
Drying: Evaporate the eluate to dryness under a gentle stream of Nitrogen at room temperature. Do not heat.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).
Step 3: LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis). Mode: Negative Electrospray Ionization (ESI-).
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100mm, 1.8µm).
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear ramp to 70% B
-
8-9 min: Ramp to 95% B (Wash)
-
9-11 min: Re-equilibrate at 20% B.
-
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| PGE2 | 351.2 | 271.2 | -22 |
| PGE2 (Qualifier) | 351.2 | 189.1 | -26 |
| 1a,1b-Dihomo-PGE2 | 379.2 | 299.2 | -24 |
| 1a,1b-Dihomo-PGE2 (Qualifier) | 379.2 | 361.2 (H2O loss) | -18 |
| PGE2-d4 (IS) | 355.2 | 275.2 | -22 |
Note: The transition 379 -> 299 corresponds to the loss of water and CO2 + alkyl chain cleavage, analogous to the 351 -> 271 transition in PGE2.
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow for the targeted lipidomics analysis of 1a,1b-dihomo-PGE2.
Data Interpretation & Quality Control
Calculating the Ratio
In renal studies, report the absolute concentration (pg/mg creatinine) and the ratio:
-
High Ratio: Indicates preferential shunting of AA to the adrenic pathway or upregulation of elongase activity.
-
Low Ratio: Classic inflammatory response (COX-2 induction acting primarily on AA).
Troubleshooting
-
Low Recovery: Check the pH during the SPE load step. If pH > 4.5, prostaglandins ionize (COO-) and break through the column.
-
Peak Tailing: Ensure the reconstitution solvent matches the starting mobile phase (Low % Organic). High organic solvent in the injection causes peak distortion.
-
Double Peaks: This likely indicates separation of 1a,1b-dihomo-PGE2 from its isomer 1a,1b-dihomo-PGD2 . Verify retention times with pure standards.
References
-
Campbell, W. B., et al. (1985). "Metabolism of adrenic acid to vasodilatory prostaglandins in bovine aorta." Hypertension.[3] Link
-
Srivastava, T., et al. (2020). "Urinary prostaglandin E2 is a biomarker of early adaptive hyperfiltration in solitary functioning kidney."[4][5][6] Prostaglandins & Other Lipid Mediators.[4][5][7] Link
-
Lipid Maps Structure Database. "1a,1b-dihomo-prostaglandin E2." Lipid Maps. Link
-
Brock, T. G., et al. (1999). "Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2." Biochemical Journal. Link
-
Gao, L., et al. (2024). "A Micro-Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins." Analytical Chemistry. Link
Sources
- 1. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. PGE2, Kidney Disease, and Cardiovascular Risk: Beyond Hypertension and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary prostaglandin E2 is a biomarker of early adaptive hyperfiltration in solitary functioning kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Prostaglandin E2 Biomarker - Hyperfiltration Injury [transformpeds.childrensmercy.org]
- 6. Urinary Prostaglandin E2 is a biomarker of early adaptive hyperfiltration in solitary functioning kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and pathophysiological implications of PGE2 and the PGE2 synthases in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
statistical analysis of 1a,1b-Dihomo-PGE2 data
Application Note: High-Fidelity Profiling and Statistical Analysis of 1a,1b-Dihomo-PGE2
Executive Summary
This guide addresses the quantification and statistical treatment of 1a,1b-Dihomo-Prostaglandin E2 (1a,1b-dihomo-PGE2) . Unlike the well-characterized PGE2 (derived from Arachidonic Acid) or PGE1 (derived from Dihomo-
Its analysis presents unique challenges:
-
Chromatographic Resolution: It co-elutes with abundant isomers if not resolved by specific chiral stationary phases.
-
Low Abundance: It often exists near the Limit of Quantitation (LOQ), requiring rigorous statistical handling of left-censored data.
-
Nomenclature Confusion: Frequently confused with Dihomo-PGE1; precise structural identification is required.
Part 1: Biological Context & Signaling Pathway
The "Adrenic Acid Shunt" While Arachidonic Acid (AA) is the primary substrate for COX-1/2, chain elongation enzymes (ELOVL2/5) can convert AA into Adrenic Acid (22:4 n-6). Under specific inflammatory stimuli (e.g., in renal tissue or macrophages), Adrenic Acid enters the COX pathway, producing dihomo-prostanoids.[1] The "1a,1b" designation refers to the two-carbon extension at the carboxyl terminus (alpha chain) relative to standard PGE2.
Pathway Diagram (DOT)
Caption: Biosynthetic pathway of 1a,1b-Dihomo-PGE2 via the elongation of Arachidonic Acid to Adrenic Acid.
Part 2: Experimental Protocol (LC-MS/MS)
Rationale: Immunoassays are unsuitable due to high cross-reactivity with PGE2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is the mandatory standard.
Sample Preparation (Solid Phase Extraction)
-
Step 1: Homogenize tissue/cell pellet in ice-cold PBS/Methanol (1:1) containing BHT (0.005%) to prevent oxidation.
-
Step 2: Internal Standard Spike: Add 5 ng of d4-PGE2 (surrogate) or d4-1a,1b-dihomo-PGE2 (if custom synthesized).
-
Critical: Do not use d4-PGE1; the retention time shift is insufficient for accurate quantification of the dihomo variant.
-
-
Step 3: Acidify to pH 3.0 with 1M HCl.
-
Step 4: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE cartridges pre-conditioned with Methanol and Water.
-
Step 5: Wash with 5% Methanol. Elute with 100% Ethyl Acetate.
-
Step 6: Evaporate under nitrogen; reconstitute in 50 µL Water/Acetonitrile (70:30).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm) is standard, but a Chiral Column (e.g., Chiralpak AD-H) is recommended if separating stereoisomers is required.
-
Mobile Phase:
-
A: Water + 0.02% Acetic Acid
-
B: Acetonitrile + 0.02% Acetic Acid
-
-
Gradient: Slow ramp from 30% B to 90% B over 15 minutes to separate the dihomo-variant (elutes later than PGE2 due to +2 carbons).
Table 1: Mass Transitions (MRM)
| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 1a,1b-Dihomo-PGE2 | 379.5 | 299.2 (Loss of water + hexyl chain) | -28 | 100 |
| 1a,1b-Dihomo-PGE2 | 379.5 | 361.5 (Loss of H2O) | -20 | 100 |
| PGE2 (Reference) | 351.2 | 271.2 | -26 | 50 |
| d4-PGE2 (IS) | 355.2 | 275.2 | -26 | 50 |
Note: The transition 379.5 -> 299.2 is specific to the fragmentation pattern of the dihomo-structure. Verify exact product ions via product ion scan during method development.
Part 3: Statistical Analysis Protocol
Challenge: 1a,1b-Dihomo-PGE2 data is often right-skewed and contains left-censored values (below LOD). Standard t-tests will fail.
Step 1: Data Pre-processing
-
Normalization: Normalize peak area ratios (Analyte/IS) to Total Protein (mg) or Total Phospholipid content .
-
Why: Biological variance in cell count/tissue mass masks the metabolic signal.
-
-
Handling Non-Detects (ND):
-
Incorrect: Replacing ND with 0.
-
Correct: Replace ND with
(if <15% missing). -
Advanced: If >15% missing, use Kaplan-Meier survival analysis adapted for left-censored data or Multiple Imputation .
-
Step 2: Distribution Testing
Perform a Shapiro-Wilk test.
-
If
(Non-normal): Proceed to Step 3A. -
If
(Normal): Proceed to Step 3B (Rare for lipids).
Step 3: Hypothesis Testing
-
3A (Non-Parametric - Recommended):
-
Two groups: Mann-Whitney U Test .
-
2 groups: Kruskal-Wallis Test followed by Dunn’s post-hoc test.
-
-
3B (Parametric - Only after Log Transformation):
-
Apply
transformation to stabilize variance. -
Perform Welch’s t-test (assumes unequal variance).
-
Step 4: False Discovery Rate (FDR)
If analyzing 1a,1b-Dihomo-PGE2 as part of a panel (e.g., 20+ eicosanoids), you must correct for multiple comparisons using the Benjamini-Hochberg procedure.
-
Formula:
- = rank of p-value
- = total number of tests
- = False Discovery Rate (e.g., 0.05)
Statistical Workflow Diagram (DOT)
Caption: Decision tree for the statistical treatment of lipidomics data, handling missing values and non-normality.
Part 4: Interpretation & Biological Relevance[2]
When reporting results, contextualize 1a,1b-Dihomo-PGE2 levels against the DGLA/AA ratio .
-
High 1a,1b-Dihomo-PGE2: Indicates active elongation of AA
Adrenic Acid. This is often seen in renal medulla physiology or specific macrophage phenotypes. -
Ratio Analysis: Report the ratio of 1a,1b-Dihomo-PGE2 / PGE2 . An increasing ratio suggests a shift toward resolution-phase inflammation or altered substrate availability (Adrenic Acid preference).
References
-
Järving, I., et al. (1993).[2] A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Natural Product Letters. Retrieved from [Link]
-
Wang, Y., et al. (2014). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Prostaglandins & Other Lipid Mediators.[3][2][4][5][6][7][8][9][10] Retrieved from [Link]
-
Golovko, M. Y., & Murphy, R. C. (2008). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. kbfi.ee [kbfi.ee]
- 3. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. uab.edu [uab.edu]
- 6. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: 1a,1b-Dihomo-PGE2 Quantitation
Topic: Troubleshooting 1a,1b-Dihomo-PGE2 Mass Spec Signal Role: Senior Application Scientist, Lipidomics Center of Excellence
Introduction
Welcome to the Lipidomics technical support center. You are likely here because you are attempting to quantify 1a,1b-dihomo-Prostaglandin E2 (dihomo-PGE2), the 22-carbon homolog of PGE2 derived from Adrenic Acid (22:4 n-6).
The Challenge: Unlike the abundant Arachidonic Acid metabolites, dihomo-PGE2 is a trace mediator (often
-
Isobaric Interference: Co-elution with dihomo-PGD2 and dihomo-8-iso-PGE2.
-
Signal Suppression: Low ionization efficiency in complex matrices.
-
Nomenclature Confusion: Misidentification of the precursor ion (m/z 379 vs. 351).
This guide addresses these issues using a "Signal-to-Source" logic.
Part 1: The Diagnostic Workflow
Before altering your chromatography, confirm the fundamental mass spectrometry physics. Use the following decision tree to diagnose the root cause of signal loss.
Figure 1: Diagnostic logic for initial signal loss. Note that Dihomo-PGE2 is +28 Da (C2H4) heavier than PGE2.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I see a peak at m/z 379, but it doesn't align with my standard. Is this a "ghost" peak?
Diagnosis: You are likely detecting an isomer , such as 1a,1b-dihomo-PGD2 . Technical Insight: Just as PGE2 and PGD2 are isomers (m/z 351), their dihomo-analogs (m/z 379) are also isomers. They have identical molecular weights and fragmentation patterns.
-
The Problem: On standard C18 columns, PGE2 and PGD2 often co-elute. The dihomo-variants behave similarly.[1]
-
The Fix: You must use a column with steric selectivity, not just hydrophobicity.
Recommended Protocol: Isomer Separation
| Parameter | Condition | Why? |
|---|---|---|
| Column | Biphenyl or PFP (Pentafluorophenyl) | These phases separate positional isomers (E-ring vs D-ring) better than C18. |
| Mobile Phase A | Water + 0.02% Acetic Acid | Weak acid preserves the carboxylate protonation without suppressing ESI- signal as much as Formic Acid. |
| Mobile Phase B | Acetonitrile/Methanol (50:50) | Methanol provides different solvation selectivity for the hydroxyl groups. |
| Gradient | Shallow ramp (e.g., 40% to 55% B over 10 mins) | Isomers require time to resolve. Fast gradients merge peaks. |
Q2: My sensitivity is 10x lower than PGE2. How do I improve the limit of detection (LOD)?
Diagnosis: This is often due to matrix suppression or sub-optimal transitions . Technical Insight: Dihomo-PGE2 is naturally less abundant. If you use the generic "loss of water" transition, you suffer from high background noise.
Optimized MRM Transitions (Negative Mode ESI)
Most users default to [M-H]-
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Mechanism |
| PGE2 (Reference) | 351.2 | 271.2 | 315.2 | Loss of |
| 1a,1b-dihomo-PGE2 | 379.2 | 299.2 | 317.2 | Loss of |
-
Why 299? The elongation occurs at the carboxyl chain (alpha chain). The standard concerted loss of the carboxyl group (
) and two water molecules shifts the fragment by exactly +28 Da compared to PGE2 (271 + 28 = 299). This transition is far more specific than the water loss (361) [1].
Q3: My signal degrades over the course of a 24-hour run. Is the molecule unstable?
Diagnosis: Yes, PGE-ring structures are susceptible to dehydration into PGA/PGB structures (cyclopentenone prostaglandins). Causality:
-
Alkaline pH: If your autosampler wash or reconstitution solvent is basic (pH > 8), the beta-hydroxy ketone moiety eliminates water to form the conjugated enone (Dihomo-PGA2).
-
Temperature: Prostaglandins degrade at room temperature.
Corrective Action:
-
Solvent: Reconstitute samples in 10% Acetonitrile / 90% Water with 0.01% Acetic Acid . The acid stabilizes the ring.
-
Temperature: Keep autosampler at 4°C.
-
Glassware: Use silanized glass or low-binding polypropylene to prevent adsorption of this hydrophobic lipid.
Part 3: Biological Context & Validation[1][2]
To confirm you are measuring the correct biological entity, you must understand the pathway. 1a,1b-dihomo-PGE2 is NOT derived from Arachidonic Acid directly; it requires an elongation step to Adrenic Acid.[2]
Figure 2: Biosynthetic pathway of Dihomo-PGE2. Note the competition with Dihomo-PGD2.
Validation Experiment: If you detect a peak at m/z 379:
-
Treat your cells/tissue with a COX-2 inhibitor (e.g., Celecoxib).
-
If the signal does not disappear, it is likely not 1a,1b-dihomo-PGE2, but rather an F2-isoprostane (oxidative stress marker) which is formed non-enzymatically [2].
References
-
VanRollins, M. (2002). Isoform-specific metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclooxygenase-1 and -2. Journal of Lipid Research. Link (Validates the elongation and COX metabolism pathway).
-
Harkewicz, R., & Dennis, E. A. (2011). Applications of Mass Spectrometry to Lipids and Membranes. Annual Review of Biochemistry. Link (Discusses isobaric interference in eicosanoids).
-
Wang, Y., et al. (2014). Quantitative profiling of eicosanoids and other oxylipins by LC-MS/MS. Methods in Molecular Biology. Link (Protocols for MRM transitions of extended PGs).
Sources
Technical Support Center: Navigating the Challenges of Low Endogenous 1a,1b-Dihomo-PGE2 Analysis
Welcome to the technical support center dedicated to the nuanced world of 1a,1b-Dihomo-Prostaglandin E2 (1a,1b-Dihomo-PGE2) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common yet complex issue of detecting and quantifying low endogenous levels of this rare eicosanoid. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise when working with 1a,1b-Dihomo-PGE2.
Q1: What is 1a,1b-Dihomo-PGE2 and why is it difficult to detect?
A1: 1a,1b-Dihomo-PGE2 is a prostaglandin, a class of lipid signaling molecules, derived from the enzymatic metabolism of adrenic acid (AdA), a 22-carbon polyunsaturated fatty acid.[1] Unlike the more abundant Prostaglandin E2 (PGE2), which is synthesized from arachidonic acid (AA), 1a,1b-Dihomo-PGE2 is typically present at much lower concentrations in most biological systems.[2] Its low endogenous levels are the primary reason for detection challenges, often requiring highly sensitive analytical techniques and meticulous sample handling.
Q2: What are the known or suspected biological roles of 1a,1b-Dihomo-PGE2?
A2: The specific biological functions of 1a,1b-Dihomo-PGE2 are still under investigation. However, given its structural similarity to PGE2, it is presumed to have roles in inflammation, immune regulation, and vascular function.[1][3] Research on its precursor, adrenic acid, suggests that its metabolites may have anti-inflammatory and pro-resolving effects, which is an active area of research.[3]
Q3: How does 1a,1b-Dihomo-PGE2 exert its effects? Can I assume it uses the same receptors as PGE2?
A3: It is highly probable that 1a,1b-Dihomo-PGE2 interacts with the same family of E-prostanoid (EP) receptors as PGE2 (EP1, EP2, EP3, and EP4).[4][5] These G-protein coupled receptors mediate a wide range of physiological and pathological responses.[4] However, the specific binding affinities of 1a,1b-Dihomo-PGE2 for each EP receptor subtype have not been extensively characterized. Therefore, while the PGE2 signaling pathway provides a strong hypothetical framework, empirical validation is necessary.
Q4: I am not detecting any 1a,1b-Dihomo-PGE2 in my samples. What are the most likely reasons?
A4: There are several potential reasons for non-detection:
-
Low Endogenous Levels: The concentration in your specific sample type may be below the limit of detection of your assay.
-
Sample Degradation: Prostaglandins are notoriously unstable and can be degraded by enzymes or oxidation during sample collection, processing, and storage.[6][7]
-
Suboptimal Extraction: Inefficient extraction from the biological matrix can lead to significant loss of the analyte.
-
Analytical Insensitivity: The chosen analytical method (e.g., ELISA, LC-MS/MS) may not be sensitive enough for the expected concentrations.
Q5: Can I use a commercial PGE2 ELISA kit to measure 1a,1b-Dihomo-PGE2?
A5: This is a critical point of potential error. While structurally similar, the additional two carbons in the carboxyl side chain of 1a,1b-Dihomo-PGE2 may affect its binding to the antibodies used in PGE2-specific ELISA kits. The cross-reactivity of most commercial PGE2 ELISA kits with 1a,1b-Dihomo-PGE2 is generally not reported by the manufacturers.[8][9] Therefore, using a PGE2 ELISA kit for this purpose is not recommended without thorough validation, including spike and recovery experiments with a certified 1a,1b-Dihomo-PGE2 standard. It is more likely to lead to inaccurate, likely underestimated, quantification.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the analysis of low endogenous levels of 1a,1b-Dihomo-PGE2.
Guide 1: Optimizing Sample Collection and Handling to Preserve Analyte Integrity
The stability of prostaglandins is paramount for accurate quantification.[6] The following steps are critical to minimize degradation.
Core Principle: Rapidly inhibit enzymatic activity and prevent oxidation from the moment of sample collection.
Step-by-Step Protocol for Plasma/Serum Collection:
-
Anticoagulant Choice: For plasma, use EDTA-containing tubes. Gently invert the tubes several times to ensure proper mixing.
-
Immediate Cooling: Place blood samples on ice immediately after collection.
-
Prompt Centrifugation: Centrifuge blood samples at 4°C as soon as possible (ideally within 30 minutes) to separate plasma or serum.
-
Enzyme Inhibition: Immediately after separation, add an antioxidant and a cyclooxygenase (COX) inhibitor to the plasma or serum. A common choice is a solution of butylated hydroxytoluene (BHT) and indomethacin.
-
Aliquoting and Snap-Freezing: Aliquot the stabilized plasma or serum into pre-chilled, amber-colored tubes to minimize freeze-thaw cycles and light exposure. Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Long-Term Storage: Store samples at -80°C until analysis.
Data Presentation: Impact of Sample Handling on Prostaglandin Stability
| Handling Condition | Expected Outcome for 1a,1b-Dihomo-PGE2 Levels | Rationale |
| Immediate processing on ice with inhibitors | Highest recovery | Minimizes enzymatic degradation and auto-oxidation. |
| Delayed processing at room temperature | Significant decrease | Allows for enzymatic degradation by prostaglandin dehydrogenases and oxidation. |
| Multiple freeze-thaw cycles | Variable, likely decrease | Can lead to analyte degradation and compromised sample integrity. |
| Exposure to light and air | Decrease | Promotes non-enzymatic oxidation. |
Guide 2: Enhancing Extraction Efficiency for Low-Abundance Prostaglandins
Solid-Phase Extraction (SPE) is the gold standard for purifying and concentrating prostaglandins from complex biological matrices.[10][11]
Core Principle: Utilize a robust SPE protocol to efficiently isolate 1a,1b-Dihomo-PGE2 while removing interfering substances.
Step-by-Step SPE Protocol for Plasma/Serum:
-
Internal Standard Spiking: Before extraction, spike the sample with a known amount of a suitable internal standard. A deuterated analog of a closely related prostaglandin (e.g., PGE2-d4) is often used in the absence of a commercially available deuterated 1a,1b-Dihomo-PGE2 standard.[12]
-
Sample Acidification: Acidify the plasma/serum sample to a pH of approximately 3.5 with a dilute acid (e.g., formic acid). This ensures that the carboxylic acid group of the prostaglandin is protonated, allowing for its retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.5).
-
Sample Loading: Slowly load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove salts and other polar impurities. Follow with a wash using a low-percentage organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the 1a,1b-Dihomo-PGE2 from the cartridge using a suitable organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Guide 3: Troubleshooting Low Signal Intensity in LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of low-abundance eicosanoids.[13][14]
Core Principle: Systematically evaluate and optimize each component of the LC-MS/MS workflow to maximize signal intensity and ensure accurate detection.[15][16]
Troubleshooting Workflow for Low LC-MS/MS Signal:
Caption: Troubleshooting workflow for low LC-MS/MS signal.
Signaling Pathway and Biosynthesis
A clear understanding of the biochemical context of 1a,1b-Dihomo-PGE2 is crucial for experimental design and data interpretation.
Biosynthesis of 1a,1b-Dihomo-PGE2:
Caption: Hypothesized signaling pathways of 1a,1b-Dihomo-PGE2.
Commercial Availability of Standards
For accurate quantification and method development, a certified analytical standard is indispensable.
| Compound | Supplier | Catalog Number (Example) | Purity |
| 1a,1b-dihomo Prostaglandin E2 | Cayman Chemical | 13260 | ≥98% |
| Prostaglandin E2-d4 | Cayman Chemical | 314010 | ≥95% |
Note: Catalog numbers are for illustrative purposes and may change. Please verify with the supplier.
References
-
The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. PMC. [Link]
-
Structure Database (LMSD). LIPID MAPS. [Link]
-
Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]
-
The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. PMC. [Link]
-
Prostaglandin E2 ELISA Kit. RayBiotech. [Link]
-
Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells. PubMed. [Link]
-
LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC. [Link]
-
Tandem mass spectrometry analysis of prostaglandins and isoprostanes. University of Alabama at Birmingham. [Link]
-
An ELISA for PGE2 utilizing monoclonal antibody. PubMed. [Link]
-
Adrenic acid: A promising biomarker and therapeutic target (Review). PMC. [Link]
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. [Link]
-
Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PMC. [Link]
-
Prostaglandin Extraction and Analysis in Caenorhabditis elegans. PMC. [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. SpringerLink. [Link]
-
The Impact of Uterus-Derived Prostaglandins on the Composition of Uterine Fluid During the Period of Conceptus Elongation in Dairy Heifers. MDPI. [Link]
-
HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. ScienceDirect. [Link]
-
PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PubMed Central. [Link]
-
Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor. PMC. [Link]
-
(PDF) Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF. ResearchGate. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Methods of the Analysis of Oxylipins in Biological Samples. MDPI. [Link]
-
Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid. ResearchGate. [Link]
-
A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Taylor & Francis Online. [Link]
-
Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid. PubMed. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]
-
LC-MS/MS method development for anti- oxidative biomarkers. Universidade de Lisboa. [Link]
-
Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates. NIH. [Link]
-
Methods for quantitative estimation of prostaglandins. PubMed. [Link]
-
PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034). Elabscience. [Link]
-
A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography. PubMed. [Link]
-
Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed. [Link]
-
Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. MDPI. [Link]
-
Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]
-
Any suggestions for very low intensity in LC/MS/MS?. ResearchGate. [Link]
-
Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. PubMed Central. [Link]
-
Adrenic acid metabolites as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors. PubMed. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]
-
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. NIH. [Link]
-
Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. PMC. [Link]
Sources
- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIPID MAPS [lipidmaps.org]
- 6. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 10. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. gmi-inc.com [gmi-inc.com]
Technical Support Center: Validating 1a,1b-Dihomo-PGE2 Antibody Specificity
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 1a,1b-Dihomo-PGE2 and the Specificity Challenge
1a,1b-Dihomo-PGE2 is a polyunsaturated fatty acid derived from adrenic acid through the action of cyclooxygenase (COX) and PGE synthase enzymes.[1] It is structurally analogous to the more abundant and widely studied PGE2, with the key difference being the presence of two additional carbon atoms in the α-chain (the carboxylic acid-containing chain). This subtle structural variance presents a significant challenge for antibody-based quantification, as antibodies raised against 1a,1b-Dihomo-PGE2 may exhibit cross-reactivity with PGE2 and other related prostaglandins. Therefore, thorough validation of antibody specificity is not just a preliminary step but a critical component of any study involving this analyte.
Prostaglandins, including PGE2, are lipid signaling molecules involved in a myriad of physiological and pathological processes such as inflammation and immunity.[2][3] Accurate measurement of specific prostaglandins is crucial for understanding their distinct biological roles.
This guide will walk you through the essential validation experiments, provide troubleshooting advice for common issues, and explain the scientific principles behind each step.
Frequently Asked Questions (FAQs)
Q1: My ELISA results for 1a,1b-Dihomo-PGE2 are higher than expected. Could this be due to cross-reactivity?
A1: Yes, this is a strong possibility. Due to the structural similarity between 1a,1b-Dihomo-PGE2 and other prostaglandins, especially PGE2, cross-reactivity is a common issue.[4] We strongly recommend performing a comprehensive cross-reactivity analysis using a panel of related prostaglandins to determine the extent of any off-target binding.
Q2: What is the most critical control in a competitive ELISA for 1a,1b-Dihomo-PGE2?
A2: The most critical control is the assessment of cross-reactivity with PGE2. Given that PGE2 is often present in biological samples at higher concentrations than 1a,1b-Dihomo-PGE2, even minor cross-reactivity can lead to significant overestimation of your target analyte.
Q3: Can I use Western Blotting to validate my 1a,1b-Dihomo-PGE2 antibody?
A3: Western Blotting is generally not a suitable method for validating antibodies against small molecules like prostaglandins.[5] This technique is designed for the detection of larger protein antigens. Immunoassays like competitive ELISA are the standard for small molecule quantification.
Q4: How can I be absolutely certain that my immunoassay is specifically detecting 1a,1b-Dihomo-PGE2?
A4: The gold standard for confirming the identity and quantity of small molecules in a complex sample is liquid chromatography-tandem mass spectrometry (LC-MS/MS). We recommend using LC-MS/MS to validate your key ELISA findings, especially during the initial phases of your research.
Q5: The signal in my ELISA is very low. What are the possible causes?
A5: Low signal in a competitive ELISA can be due to several factors:
-
Low concentration of the analyte: 1a,1b-Dihomo-PGE2 may be present at very low levels in your samples.
-
Problems with the antibody: The antibody may have low affinity or may have degraded due to improper storage.[6]
-
Suboptimal assay conditions: Incubation times, temperatures, or buffer compositions may not be optimal.
-
Issues with the detection reagents: The enzyme conjugate or substrate may be expired or inactive.
Please refer to the detailed troubleshooting section for a comprehensive list of potential causes and solutions.
Core Validation Workflow
A thorough validation of a 1a,1b-Dihomo-PGE2 antibody should follow a multi-step process.
Caption: Conceptual workflow for LC-MS/MS validation.
-
Sample Preparation: Extract prostaglandins from your biological samples using solid-phase extraction.
-
Liquid Chromatography: Separate the different prostaglandins in your sample using a C18 reverse-phase column.
-
Tandem Mass Spectrometry: Ionize the separated prostaglandins and fragment them. Detect and quantify the specific parent and daughter ions for 1a,1b-Dihomo-PGE2.
-
Data Analysis: Compare the quantitative results from LC-MS/MS with those obtained from your ELISA to confirm the accuracy of the immunoassay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High Background | Insufficient washing | Increase the number of wash steps. |
| Blocking ineffective | Try a different blocking agent or increase the blocking time. | |
| Antibody concentration too high | Titrate the primary antibody and HRP-conjugate concentrations. | |
| Low Signal | Low analyte concentration | Concentrate the sample if possible. |
| Inactive antibody or conjugate | Use fresh antibody and conjugate. Ensure proper storage at -20°C. | |
| Substrate solution is old or inactive | Use fresh substrate solution. | |
| Poor Precision (High %CV) | Pipetting errors | Calibrate pipettes and use proper pipetting technique. |
| Incomplete mixing | Gently tap the plate after adding reagents to ensure thorough mixing. | |
| Temperature variation across the plate | Ensure the plate is incubated at a uniform temperature. | |
| Inconsistent Results | Matrix effects | Perform spike and recovery experiments and linearity of dilution to assess matrix effects. |
| Cross-reactivity with other molecules | Perform a thorough cross-reactivity analysis. |
Visualizing the Specificity Challenge: Structural Comparison
Caption: Structural comparison of 1a,1b-Dihomo-PGE2 and PGE2.
The subtle difference in the length of the α-chain is the primary determinant of antibody specificity. An ideal antibody will have a binding pocket that precisely accommodates the longer chain of 1a,1b-Dihomo-PGE2 while sterically hindering the binding of the shorter PGE2.
References
-
National Center for Biotechnology Information. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype. [Link]
-
PubMed. The Biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 Alpha From 7, 10, 13, 16-docosatetraenoic Acid by an Acetone-Pentane Powder of Sheep Vesicular Gland Microsomes. [Link]
-
Arigo Biolaboratories Corp. Prostaglandin E2 Competitive ELISA Kit. [Link]
-
Creative Biolabs. Anti-PGE2 Neutralizing Antibody (V3S-1022-YC1898). [Link]
-
LIPID MAPS. Prostaglandin E2. [Link]
-
PubMed Central. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. [Link]
-
PubMed. Characterization of monoclonal antibodies against prostaglandin E2: fine specificity and neutralization of biological effects. [Link]
-
PubMed. An ELISA for PGE2 utilizing monoclonal antibody. [Link]
-
PubMed. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. [Link]
-
ResearchGate. Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. [Link]
-
PubMed Central. Combining imaging mass spectrometry and immunohistochemistry to analyse the lipidome of spinal cord inflammation. [Link]
-
PubMed Central. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. [Link]
-
PubMed Central. Antibody validation. [Link]
-
PubMed. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. [Link]
-
MDPI. Specialized Proresolving Lipid Mediators: A Potential Therapeutic Target for Atherosclerosis. [Link]
-
Cloud-Clone Corp. Monoclonal Antibody to Prostaglandin E2 (PGE2). [Link]
-
PubMed. Antisera to prostaglandins - production and characterization. [Link]
-
ResearchGate. The illustration provides a detailed view of several critical... [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 4. Antisera to prostaglandins - production and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cusabio.com [cusabio.com]
Validation & Comparative
1a,1b-Dihomo-PGE2 vs. PGE2: Biological Activity & Analytical Distinction
The following technical guide provides an in-depth comparison between Prostaglandin E2 (PGE2) and its di-homolog, 1a,1b-Dihomo-Prostaglandin E2 (1a,1b-dihomo-PGE2) .
Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Professionals, and Lipidomics Specialists.
Executive Summary
Prostaglandin E2 (PGE2) is the most abundant and well-characterized prostanoid, functioning as a central mediator of inflammation, fever, and pain via the EP1–EP4 receptor family. In contrast, 1a,1b-dihomo-PGE2 is a rare, specialized metabolite derived from Adrenic Acid (22:4 n-6) rather than Arachidonic Acid (20:4 n-6).
While PGE2 is a systemic mediator, 1a,1b-dihomo-PGE2 exhibits restricted tissue distribution—primarily in the renal medulla and adrenal cortex —where it functions as a distinct vasodilator and potential endothelium-derived hyperpolarizing factor (EDHF). Distinguishing these two molecules is critical in renal physiology research, as standard immunoassays often cross-react, necessitating LC-MS/MS for accurate quantification.
Structural & Biosynthetic Divergence
The fundamental difference lies in the precursor fatty acid chain length. PGE2 is a 20-carbon eicosanoid, whereas 1a,1b-dihomo-PGE2 is a 22-carbon docosanoid.
Biosynthetic Pathway
PGE2 is synthesized from Arachidonic Acid (AA) released from membrane phospholipids. 1a,1b-dihomo-PGE2 is synthesized from Adrenic Acid, which is formed by the elongation (addition of 2 carbons) of AA.[1][2] Both substrates compete for the same Cyclooxygenase (COX) enzymes.
Figure 1: Parallel biosynthetic pathways of PGE2 and 1a,1b-dihomo-PGE2. Note the competition for COX enzymes.
Biological Activity Comparison
Receptor Pharmacology
PGE2 acts as a high-affinity agonist for all four EP receptor subtypes (EP1–EP4), driving diverse effects from bronchial constriction (EP1) to vasodilation (EP2/EP4).[3]
1a,1b-dihomo-PGE2 retains the "E-ring" structure required for EP receptor recognition but exhibits altered potency and tissue specificity.
-
Vascular Potency: In bovine coronary arteries and renal vasculature, adrenic acid metabolites (including dihomo-PGE2) induce concentration-dependent relaxation. This relaxation is often endothelium-dependent .
-
Renal Specificity: Dihomo-PGE2 is preferentially synthesized in the kidney medulla and adrenal zona glomerulosa. It acts locally to modulate renal blood flow and may function as a feedback regulator of adrenal steroidogenesis.
| Feature | PGE2 (Standard) | 1a,1b-Dihomo-PGE2 |
| Precursor | Arachidonic Acid (C20) | Adrenic Acid (C22) |
| Molecular Weight | 352.5 Da | 380.5 Da |
| Primary Targets | EP1, EP2, EP3, EP4 Receptors | EP Receptors (Putative), K+ Channels (Vascular) |
| Key Physiological Role | Inflammation, Pain, Fever, GI Protection | Renal Medullary Vasodilation, Adrenal Tone |
| Potency (Vasorelaxation) | High (nM range) | Moderate (Endothelium-dependent) |
| Metabolic Stability | Rapidly degraded by 15-PGDH | Slower degradation (Steric hindrance of C1a/1b) |
Functional Divergence: The "Renal Shunt"
In the kidney, the elongation of AA to Adrenic Acid serves as a "shunt" to produce dihomo-prostaglandins.
-
PGE2: Promotes natriuresis and vasodilation but can be pro-inflammatory.
-
Dihomo-PGE2: Often associated with anti-hypertensive mechanisms. Adrenic acid metabolites have been identified as Zona Glomerulosa-derived Hyperpolarizing Factors (ZGDHF), countering vasoconstriction.
Experimental Protocols: Analytical Distinction
Because 1a,1b-dihomo-PGE2 is structurally homologous to PGE2, ELISA kits for PGE2 frequently cross-react (often 10-30%), leading to false positives in renal tissue analysis. LC-MS/MS is the only self-validating method for distinguishing these congeners.
Protocol: Targeted LC-MS/MS Separation
Objective: Quantify PGE2 and 1a,1b-dihomo-PGE2 simultaneously in biological fluids.
Step 1: Sample Extraction (Solid Phase Extraction)
-
Acidification: Adjust sample (plasma/urine/tissue homogenate) pH to 3.0 using 1M Formic Acid.
-
Internal Standard: Spike with deuterated PGE2-d4 (Note: Dihomo-PGE2-d4 is rare; PGE2-d4 is acceptable if retention times are distinct).
-
Loading: Load onto a C18 SPE cartridge (e.g., Strata-X or Oasis HLB) pre-conditioned with Methanol and Water.
-
Wash: Wash with 5% Methanol in water.
-
Elution: Elute with 100% Methanol or Ethyl Acetate. Evaporate to dryness under nitrogen.
Step 2: LC-MS/MS Parameters[4]
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 30% B to 90% B over 10 minutes. Dihomo-PGE2 is more hydrophobic and will elute after PGE2.
Step 3: MRM Transitions (Negative Ion Mode)
The key to distinction is the +28 Da mass shift (C2H4) in the parent ion and the conserved fragmentation pattern (loss of water/CO2).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Retention Time (Relative) |
| PGE2 | 351.2 [M-H]⁻ | 271.2 | -22 | 1.00 (Reference) |
| PGE2 (Qual) | 351.2 [M-H]⁻ | 189.1 | -26 | 1.00 |
| 1a,1b-Dihomo-PGE2 | 379.3 [M-H]⁻ | 299.2 | -24 | ~1.15 (Later Eluting) |
| 1a,1b-Dihomo-PGE2 (Qual) | 379.3 [M-H]⁻ | 217.2 | -28 | ~1.15 |
Technical Insight: The transition 379 -> 299 represents the same neutral loss (80 Da) as PGE2 (351 -> 271), confirming the structural homology of the ring system while verifying the elongated chain.
References
-
Campbell, W. B., et al. (1985). "Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells." Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link
-
Sprecher, H., et al. (1982). "Dihomo-prostaglandins and -thromboxane. A prostaglandin family from adrenic acid that may be preferentially synthesized in the kidney." Journal of Biological Chemistry. Link
-
Yi, X. Y., et al. (2007). "Metabolism of Adrenic Acid to Vasodilatory 1a,1b-Dihomo-Epoxyeicosatrienoic Acids by Bovine Coronary Arteries." American Journal of Physiology-Heart and Circulatory Physiology. Link
-
LIPID MAPS® Structure Database. "1a,1b-dihomo Prostaglandin E2." Link
-
Wang, Y., et al. (2014). "Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites." Journal of Chromatography A. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KR20240142470A - Lymphatic discharge composition of fatty acids and its use for lymphatic entrainment and treatment of systemic diseases - Google Patents [patents.google.com]
A Technical Guide to Assessing the Cross-Reactivity of PGE2 Antibodies with 1a,1b-Dihomo-PGE2
For researchers, scientists, and drug development professionals working with prostaglandins, the specificity of immunoassays is paramount for generating reliable and reproducible data. This guide provides an in-depth analysis of the potential cross-reactivity between Prostaglandin E2 (PGE2) antibodies and its lesser-known analogue, 1a,1b-Dihomo-PGE2. As direct cross-reactivity data for this specific analogue is not widely published in commercial literature, this guide will equip you with the foundational knowledge and a practical framework to empirically determine this critical parameter in your own laboratory setting.
The Significance of PGE2 and the Emergence of 1a,1b-Dihomo-PGE2
Prostaglandin E2 is a principal product of the cyclooxygenase (COX) pathway and a key mediator in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Its quantification in biological samples is a cornerstone of many research endeavors. 1a,1b-Dihomo-PGE2 is a rare polyunsaturated fatty acid, biosynthesized from adrenic acid, that has been identified in specialized tissues.[2] As research into the broader landscape of eicosanoids expands, understanding the potential for analytical interference from such structurally similar molecules is crucial for accurate biological assessment.
Structural Basis for Potential Cross-Reactivity
Antibody cross-reactivity arises when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural motifs or epitopes.[3] The degree of cross-reactivity is largely dictated by the structural homology between the target antigen and the related compound.
Prostaglandin E2 is a 20-carbon molecule (C20H32O5).[1] In contrast, 1a,1b-Dihomo-PGE2 is a 22-carbon molecule (C22H38O5), featuring an extended carboxylic acid side chain by two carbons.[2] This structural difference, while seemingly minor, can have a significant impact on antibody recognition.
Diagram: Structural Comparison of PGE2 and 1a,1b-Dihomo-PGE2
Caption: Structural similarities and differences between PGE2 and 1a,1b-Dihomo-PGE2.
Evaluating Cross-Reactivity: The Competitive ELISA Approach
The gold standard for quantifying antibody cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[4] This assay format is predicated on the competition between the analyte of interest in the sample and a fixed amount of a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites.[5][6] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow: Determining Cross-Reactivity
The following protocol outlines a robust methodology for assessing the cross-reactivity of a given PGE2 antibody with 1a,1b-Dihomo-PGE2.
Diagram: Competitive ELISA Workflow for Cross-Reactivity Assessment
Caption: A stepwise workflow for determining antibody cross-reactivity using competitive ELISA.
Detailed Protocol for Cross-Reactivity Determination
Materials:
-
PGE2 specific antibody
-
1a,1b-Dihomo-PGE2
-
PGE2 standard
-
PGE2-enzyme conjugate (e.g., HRP-conjugated PGE2)
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the PGE2 antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Standard and Analogue Preparation:
-
Prepare a serial dilution of the PGE2 standard in assay buffer to create a standard curve (e.g., from 1000 pg/mL to 7.8 pg/mL).
-
Prepare a separate serial dilution of 1a,1b-Dihomo-PGE2 over a broad concentration range in assay buffer.
-
-
Competitive Reaction:
-
To the appropriate wells, add 50 µL of the PGE2 standards or the 1a,1b-Dihomo-PGE2 dilutions.
-
Add 50 µL of the PGE2-enzyme conjugate to all wells.
-
Incubate for 2 hours at room temperature on a shaker.
-
-
Washing: Repeat the wash step as described in step 2.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Generate Standard Curves: Plot the absorbance values against the corresponding concentrations for both the PGE2 standard and the 1a,1b-Dihomo-PGE2.
-
Determine the 50% Inhibition Concentration (IC50): For both curves, determine the concentration of the analyte that causes a 50% reduction in the maximum signal. This is also known as the 50% B/B0 value.
-
Calculate Cross-Reactivity: Use the following formula to calculate the percentage of cross-reactivity:
% Cross-Reactivity = (IC50 of PGE2 / IC50 of 1a,1b-Dihomo-PGE2) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Comparative Data for Commercially Available PGE2 ELISA Kits
| Manufacturer | Kit Name | PGE1 | 6-keto PGF1α | PGF2α | PGB1 |
| Abcam | Prostaglandin E2 Competitive SimpleStep ELISA® Kit (ab316263) | 80% | 65% | 6% | 3% |
| Cayman Chemical | Prostaglandin E2 ELISA Kit - Monoclonal (514010) | 43% | 0.04% | 1.1% | 0.1% |
| R&D Systems | Prostaglandin E2 Parameter Assay Kit (KGE004B) | 18.5% | <0.01% | 0.23% | 0.12% |
Data is sourced from the respective manufacturers' technical datasheets and is subject to change. This table is for illustrative purposes only.
Conclusion and Recommendations
The potential for cross-reactivity between PGE2 antibodies and 1a,1b-Dihomo-PGE2 is a valid consideration for researchers in the field of eicosanoid biology. Based on their structural similarities, a degree of cross-reactivity is plausible. However, without empirical data, the extent of this interaction remains unknown.
It is strongly recommended that researchers who are working with samples that may contain 1a,1b-Dihomo-PGE2 perform their own cross-reactivity validation using the competitive ELISA protocol outlined in this guide. This self-validating approach ensures the highest level of scientific integrity and data reliability. By investing the time to characterize the specificity of your immunoassay, you can have greater confidence in the accuracy and validity of your research findings.
References
-
Neuman, R. G., Korn, J. H., Lally, E. T., Wood, D. D., & Kimball, E. S. (1988). An ELISA for PGE2 utilizing monoclonal antibody. Journal of Immunoassay, 9(2), 159–177. Retrieved from [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]
-
Metters, K. M., et al. (2001). Key Structural Features of Prostaglandin E2 and Prostanoid Analogs Involved in Binding and Activation of the Human EP1 Prostanoid Receptor. Molecular Pharmacology, 59(6), 1446-1455. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype. Proceedings of the National Academy of Sciences, 120(21), e2221773120. Retrieved from [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]
-
Fretz, J., et al. (2012). PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. PLoS ONE, 7(3), e33329. Retrieved from [Link]
-
Metters, K. M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1455. Retrieved from [Link]
-
Jegerschöld, C., et al. (2013). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. Proceedings of the National Academy of Sciences, 110(10), 3871-3876. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
Unveiling the Functional Nuances of 1a,1b-Dihomo-PGE2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid signaling, understanding the subtle yet significant differences between prostanoid analogues is paramount. This guide provides an in-depth comparison of 1a,1b-Dihomo-Prostaglandin E2 (1a,1b-Dihomo-PGE2) and other key prostanoids, offering insights into their distinct functional profiles. While direct comparative data for 1a,1b-Dihomo-PGE2 remains limited, this guide synthesizes available information on its origin and the activities of related "dihomo" prostaglandins to extrapolate potential functional distinctions and guide future research.
A Structural Aberration with Functional Implications: Introducing 1a,1b-Dihomo-PGE2
Prostanoids are a class of lipid mediators derived from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA), through the cyclooxygenase (COX) pathway.[1] They play crucial roles in a myriad of physiological and pathological processes, including inflammation, smooth muscle contraction, and platelet aggregation.[2][3] The most well-characterized prostanoids include Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2), Prostaglandin F2α (PGF2α), Thromboxane A2 (TXA2), and Prostacyclin (PGI2).
1a,1b-Dihomo-PGE2 distinguishes itself by its biosynthetic origin. Instead of arachidonic acid, it is synthesized from adrenic acid (7,10,13,16-docosatetraenoic acid), a 22-carbon fatty acid.[4][5] This seemingly minor structural difference—the addition of two carbons to the carboxylic acid side chain—has the potential to significantly alter its interaction with prostanoid receptors and, consequently, its biological activity.
The Prostanoid Biosynthesis Pathway: A Tale of Two Precursors
The canonical prostanoid synthesis cascade begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. COX enzymes then convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2), which is subsequently isomerized by specific synthases into the various prostanoids.[1]
The biosynthesis of 1a,1b-Dihomo-PGE2 follows a parallel but distinct path, initiating with adrenic acid. This suggests that cellular fatty acid composition can dictate the profile of prostanoids produced, with potential shifts in biological outcomes.
Figure 1: Simplified overview of the biosynthetic pathways for canonical prostanoids from arachidonic acid and dihomo-prostanoids from adrenic acid.
Receptor Binding and Signaling: The Missing Pieces of the Puzzle
Prostanoids exert their effects by binding to a family of eight G-protein coupled receptors (GPCRs): DP1-2, EP1-4, FP, IP, and TP.[6] The specific receptor subtype engaged, and the subsequent downstream signaling cascade, dictates the physiological response.
However, we can draw inferences from studies on other "dihomo" prostaglandins. For instance, dihomo-PGI2 has been shown to be a less potent inhibitor of platelet aggregation compared to PGI2, suggesting a lower affinity for the IP receptor.[7] This raises the possibility that the elongated side chain of 1a,1b-Dihomo-PGE2 may also alter its binding affinity and selectivity for the EP receptors compared to PGE2.
General Prostanoid Receptor Signaling Pathways
Figure 2: Generalized signaling pathways of the major prostanoid receptors.
Functional Comparisons: Extrapolations and Hypotheses
Given the absence of direct comparative experimental data for 1a,1b-Dihomo-PGE2, this section will present the known functions of major prostanoids and discuss potential differences based on the structural characteristics of 1a,1b-Dihomo-PGE2 and findings from related compounds.
Inflammation
PGE2 is a key mediator of inflammation, contributing to vasodilation, increased vascular permeability, and pain.[8] However, PGE2 can also exhibit anti-inflammatory properties under certain conditions.[9] The balance between pro- and anti-inflammatory effects is often context-dependent and receptor-mediated.[10] PGE1, another E-series prostaglandin, is generally considered to have anti-inflammatory properties.[11][12]
The functional role of 1a,1b-Dihomo-PGE2 in inflammation is currently unknown. Its precursor, adrenic acid, has been implicated in inflammatory responses.[13] Future research should investigate whether 1a,1b-Dihomo-PGE2 leans towards a pro- or anti-inflammatory phenotype.
Smooth Muscle Contraction
Prostanoids are potent modulators of smooth muscle tone. PGE2, acting through the EP1 and EP3 receptors, is a potent contractor of many smooth muscle types, including uterine and gastrointestinal smooth muscle.[6][14] Conversely, activation of EP2 and EP4 receptors by PGE2 typically leads to smooth muscle relaxation.[15] PGF2α is a potent constrictor of uterine and bronchial smooth muscle.[16]
The effect of 1a,1b-Dihomo-PGE2 on smooth muscle contraction has not been characterized. Its structural similarity to PGE2 suggests it may interact with EP receptors, but with potentially altered potency and efficacy.
Platelet Aggregation
The regulation of platelet aggregation is a delicate balance between pro-aggregatory and anti-aggregatory prostanoids. TXA2 is a potent platelet aggregator, while PGI2 and PGD2 are potent inhibitors.[17][18] PGE2 has a dual role, potentiating aggregation at low concentrations and inhibiting it at high concentrations.[19][20]
A study on dihomo-PGI2, derived from adrenic acid, found it to be a significantly less potent inhibitor of platelet aggregation than PGI2.[7] This suggests that the "dihomo" structure may generally lead to reduced anti-aggregatory activity. If this trend holds true for the E-series, 1a,1b-Dihomo-PGE2 might exhibit a different profile in modulating platelet function compared to PGE2.
Experimental Methodologies for Future Comparative Studies
To elucidate the functional differences of 1a,1b-Dihomo-PGE2, rigorous and standardized experimental protocols are essential.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 1a,1b-Dihomo-PGE2 for each of the prostanoid receptors in comparison to other prostanoids.
Methodology: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Culture cell lines stably expressing a single human prostanoid receptor subtype (e.g., HEK293 cells). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a constant concentration of a high-affinity radiolabeled ligand for the specific receptor (e.g., [3H]-PGE2 for EP receptors).
-
Competition: Add increasing concentrations of unlabeled competitor ligands (1a,1b-Dihomo-PGE2, PGE2, PGD2, etc.).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Smooth Muscle Contraction Assays
Objective: To compare the contractile or relaxant effects of 1a,1b-Dihomo-PGE2 and other prostanoids on isolated smooth muscle tissues.
Methodology: Organ Bath Assay
-
Tissue Preparation: Isolate smooth muscle strips from relevant tissues (e.g., guinea pig ileum, rat uterus, or human bronchial tissue).
-
Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Transducer Connection: Connect one end of the tissue to an isometric force transducer to record changes in muscle tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curves: Add increasing concentrations of the prostanoids (1a,1b-Dihomo-PGE2, PGE2, PGF2α, etc.) to the organ bath in a cumulative manner.
-
Data Recording and Analysis: Record the changes in tension. Plot the response as a percentage of the maximum response against the log concentration of the agonist. Determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum effect (Emax) for each prostanoid.
Platelet Aggregation Assays
Objective: To assess the effect of 1a,1b-Dihomo-PGE2 on platelet aggregation in comparison to other prostanoids.
Methodology: Light Transmission Aggregometry (LTA)
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy, drug-free donors and prepare PRP by centrifugation.
-
Aggregometer Setup: Place a cuvette with PRP in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
Baseline Measurement: Establish a baseline light transmission through the PRP.
-
Agonist-Induced Aggregation: Add a sub-maximal concentration of a platelet agonist (e.g., ADP, collagen, or a thromboxane mimetic) to induce aggregation.
-
Inhibition/Potentiation Assessment: Pre-incubate the PRP with various concentrations of the test prostanoids (1a,1b-Dihomo-PGE2, PGE2, PGI2, etc.) before adding the agonist.
-
Data Analysis: Measure the maximum aggregation and the slope of the aggregation curve. Calculate the IC50 for inhibitory prostanoids or the percentage potentiation for pro-aggregatory effects.
Conclusion and Future Directions
1a,1b-Dihomo-PGE2 represents an intriguing but understudied member of the prostanoid family. Its unique origin from adrenic acid suggests the potential for a distinct pharmacological profile compared to its arachidonic acid-derived counterpart, PGE2, and other major prostanoids. The current lack of direct comparative data on its receptor binding and functional effects highlights a significant opportunity for future research.
By employing the standardized experimental methodologies outlined in this guide, researchers can begin to systematically characterize the functional differences of 1a,1b-Dihomo-PGE2. Such studies are crucial for a more complete understanding of the intricate roles of prostanoids in health and disease and may unveil novel therapeutic targets for a range of conditions, from inflammation to cardiovascular disease. The exploration of this and other alternative prostanoid pathways promises to be a fruitful area of investigation for the drug development community.
References
[5] Sprecher, H., Van Rollins, M., Sun, F., Wyche, A., & Needleman, P. (1982). The biosynthesis of 1a,1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7,10,13,16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes. The Journal of biological chemistry, 257(8), 3912–3918.
[6] Zhang, M., Chen, Y., & Liu, T. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2021, 9951138. [Link]
[11] Ying, W., & Hofseth, L. J. (2007). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. The Biochemical journal, 401(1), 227–235. [Link]
[12] Schröder, R., Vondenhoff, G., & Levy, F. O. (2012). PGH1, the precursor for the anti-inflammatory prostaglandins of the 1-series, is a potent activator of the pro-inflammatory receptor CRTH2/DP2. PloS one, 7(3), e33329. [Link]
[15] Regan, J. W. (2003). EP2 and EP4 prostanoid receptor signaling. Life sciences, 74(2-3), 143–153.
[21] Rubin, D., & Laposata, M. (1991). Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. The Journal of biological chemistry, 266(35), 23703–23708.
[22] Dong, Y. J., Jones, R. L., & Wilson, N. H. (1986). Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues. British journal of pharmacology, 87(1), 97–107. [Link]
[8] Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
[23] Vezza, R., Roberti, R., Nenci, G. G., & Gresele, P. (1993). Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C. Blood, 82(9), 2704–2713.
[16] Järving, I., Lõhmus, M., Valmsen, K., Pehk, T., Liiv, M., Lille, Ü., & Samel, N. (1993). A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Natural Product Letters, 2(2), 111-114.
[7] Gordon, R. J., & Spector, A. A. (1983). Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. Prostaglandins, 25(2), 159–171.
[9] Kojima, F., Naraba, H., Miyamoto, S., Beppu, M., Aoki, H., & Kawai, S. (2008). Anti-inflammatory properties of prostaglandin E2: deletion of microsomal prostaglandin E synthase-1 exacerbates non-immune inflammatory arthritis in mice. Arthritis and rheumatism, 58(8), 2358–2367. [Link]
[19] Gresele, P., Deckmyn, H., Huybrechts, E., & Vermylen, J. (1984). Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C. Thrombosis and haemostasis, 52(3), 350–354.
[13] Wang, X., Chen, X., & Feng, J. (2022). Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and therapeutic medicine, 24(4), 633. [Link]
[24] Järving, I., Lõhmus, M., Valmsen, K., Pehk, T., Liiv, M., Lille, Ü., & Samel, N. (1993). A New Series of Natural Prostaglandins Identification of 1a,1b-dihomo-2,3-didehydro-PGE2 in Ram Seminal Vesicles. Natural Product Letters, 2(2), 111-114.
[17] Papanikolaou, A. (2020). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. Medicina (Kaunas, Lithuania), 56(11), 574. [Link]
[1] Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer. Nature reviews. Cancer, 10(3), 181–193.
[18] Whittle, B. J., Moncada, S., & Vane, J. R. (1978). Prostaglandins as inhibitors of human platelet aggregation. Prostaglandins, 16(3), 373–388.
[25] Papanikolaou, A. (2020). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. Medicina (Kaunas, Lithuania), 56(11), 574. [Link]
[2] CVPharmacology. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Retrieved from [Link]
[26] Rubin, D., & Laposata, M. (1991). Regulation of agonist-induced prostaglandin E>1> versus prostaglandin E>2> production: A mass analysis. Journal of Biological Chemistry, 266(35), 23703-23708.
[10] Gilroy, D. W., Colville-Nash, P. R., Willis, D., Chivers, J., Paul-Clark, M. J., & Willoughby, D. A. (1999). Sequential induction of pro- and anti-inflammatory prostaglandins and peroxisome proliferators activated receptor-gamma during normal wound healing: A time course study. The American journal of pathology, 155(6), 1853–1861. [Link]
[20] Pasterk, L., Eder, S., & Jaklitsch, M. (2015). Effect of PGE 2 preincubation on ADP-induced platelet aggregation. A, B. Representative aggregation tracings of platelets preincubated with vehicle (A) or 1 µM PGE 2 (B) for 1 min and stimulated with 10 µM ADP. ResearchGate.
[3] EKG Science. (2023, March 31). Arachidonic Acid Metabolites: Prostaglandins | Pharmacology [Video]. YouTube. [Link]
[27] Mawhin, M. A., Jones, C. J., & Heptinstall, S. (2010). PGE1 and PGE2 modify platelet function through different prostanoid receptors. Prostaglandins & other lipid mediators, 93(3-4), 81–87.
[14] Clément, N., Glorian, M., Raymondjean, M., Andréani, M., & Limon, I. (2006). PGE2 amplifies the effects of IL-1beta on vascular smooth muscle cell de-differentiation: a consequence of the versatility of PGE2 receptors 3 due to the emerging expression of adenylyl cyclase 8. Journal of cellular physiology, 208(3), 495–505.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential induction of pro- and anti-inflammatory prostaglandins and peroxisome proliferators activated receptor-gamma during normal wound healing: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 | PLOS One [journals.plos.org]
- 13. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PGE2 amplifies the effects of IL-1beta on vascular smooth muscle cell de-differentiation: a consequence of the versatility of PGE2 receptors 3 due to the emerging expression of adenylyl cyclase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Prostaglandins as inhibitors of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kbfi.ee [kbfi.ee]
- 25. mdpi.com [mdpi.com]
- 26. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 27. PGE1 and PGE2 modify platelet function through different prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 1a,1b-Dihomo-PGE2 Inhibitors: A Comparative Technical Guide
Executive Summary & Scientific Context
The arachidonic acid (AA) cascade is the central dogma of eicosanoid biology, yet it often overshadows the critical "dihomo" pathway derived from Adrenic Acid (22:4 n-6) . 1a,1b-dihomo-Prostaglandin E2 (1a,1b-dihomo-PGE2) is the two-carbon chain-elongated congener of PGE2.[1][2][3][4] While PGE2 is ubiquitous, 1a,1b-dihomo-PGE2 exhibits distinct tissue localization (primarily renal medulla and macrophages) and receptor kinetics.[2][3][4]
The Challenge: Assessing inhibitors for this specific axis is fraught with false positives.[1][2][3][4]
-
Biosynthetic Overlap: COX-1 and COX-2 are promiscuous; they metabolize both AA (to PGE2) and Adrenic Acid (to dihomo-PGE2).[1][2][3][4]
-
Structural Homology: Most commercial PGE2 ELISA kits exhibit 15–40% cross-reactivity with dihomo-PGE2 due to the identical cyclopentane ring structure.[1][2][3][4]
-
Receptor Promiscuity: Dihomo-PGE2 activates standard EP receptors (EP1–4), often with altered potency, making functional assays difficult to decouple.[1][2][3][4]
This guide outlines the differential assessment strategy required to validate inhibitors targeting the 1a,1b-dihomo-PGE2 axis, distinguishing them from broad-spectrum COX inhibitors or standard PGE2 antagonists.
The Signaling Architecture[1][2][3]
To design a specificity assay, one must map the divergence point.[1][2][3] Inhibition can occur at the substrate availability level (ELOVL fatty acid elongases) or the receptor level (antagonism).[1][2][3][4]
Pathway Visualization
The following diagram illustrates the parallel processing of Arachidonic and Adrenic acids, highlighting the critical nodes for specificity assessment.
Caption: Parallel biosynthesis of PGE2 and 1a,1b-dihomo-PGE2. Note that COX enzymes process both substrates, necessitating downstream analytical differentiation.[1][2][3]
Analytical Specificity: The Self-Validating Standard
Do not rely on immunoassays. The structural difference between PGE2 and 1a,1b-dihomo-PGE2 is merely two methylene groups in the alpha chain.[1][2][3][4] Antibodies raised against the ring structure will cross-react.[1][2][3][4]
The Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1][2][3][4]
Comparative Performance: ELISA vs. LC-MS/MS
| Feature | ELISA (Immunoassay) | LC-MS/MS (Targeted MRM) |
| Differentiation | Poor. 15–40% Cross-reactivity.[1][2][3][4] | Absolute. Separated by Mass (+28 Da) & Retention Time.[1][2][3][4] |
| Sensitivity | High (pg/mL), but non-specific.[1][2][3][4] | High (pg/mL) with signal-to-noise validation.[1][2][3][4] |
| Throughput | High (96-well plate).[1][2][3][4] | Moderate (requires extraction). |
| Suitability | Preliminary screening only.[1][2][3][4] | Mandatory for specificity claims. |
Protocol: Differential Extraction & Quantification
Objective: Quantify 1a,1b-dihomo-PGE2 in the presence of excess PGE2.[1][2][3][4]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Matrix: Plasma, Renal Homogenate, or Cell Supernatant.[1][2][3]
-
Acidification: Adjust sample pH to 3.5 using 1N HCl (protonates the carboxyl group for SPE retention).[1][2][3][4]
-
Internal Standard: Spike with d4-PGE2 (deuterated) to normalize extraction efficiency. Note: d4-PGE2 is acceptable if d4-dihomo-PGE2 is unavailable, provided retention times are calibrated.[1][2][3][4]
-
Column: HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges.[1][2][3][4]
-
Elution: Methyl Formate or 100% Methanol. Evaporate under Nitrogen.[1][2][3][4][5]
2. LC-MS/MS Configuration (The Differentiating Step):
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1mm).[1][2][3]
-
Mobile Phase:
-
Gradient: Slow ramp from 30% B to 90% B over 15 minutes. Crucial: The "dihomo" variant is more hydrophobic and will elute LATER than PGE2.[1][2]
3. MRM Transitions (The Specificity Check):
-
PGE2: Precursor m/z 351.2 [M-H]⁻ → Product m/z 271.2 (Loss of water/CO2).[1][2][3][4]
-
1a,1b-dihomo-PGE2: Precursor m/z 379.2 [M-H]⁻ → Product m/z 299.2 (Equivalent fragmentation shifted by +28).[1][2][3][4]
Expert Insight: If your inhibitor reduces the m/z 379 peak but leaves the m/z 351 peak intact, you have demonstrated biosynthetic specificity (likely at the ELOVL level or specific substrate competition).[1][2][3][4]
Functional Specificity: Receptor Antagonism Assays
If your "inhibitor" is a receptor antagonist, you must prove it blocks the biological effects of 1a,1b-dihomo-PGE2 without indiscriminately blocking PGE2.[1][2][3][4]
Hypothesis: 1a,1b-dihomo-PGE2 may preferentially signal through specific EP receptor subtypes or splice variants in renal tissue.[1][2][3][4]
Experimental Workflow: cAMP Inhibition Assay
Most EP receptors (EP2/EP4) are Gs-coupled (increase cAMP), while EP3 is Gi-coupled (decreases cAMP).[1][2][3][4]
-
Cell Line: HEK293 cells overexpressing individual EP receptors (EP1, EP2, EP3, EP4).[1][2][3]
-
Agonist Challenge:
-
Inhibitor Screen: Apply your test compound.
-
Readout: FRET-based cAMP detection.
Interpretation:
-
Global Antagonist:[1][2][3][4] Blocks both Group A and Group B (e.g., standard EP4 antagonist).[1][2][3][4]
-
Specific Modulator: Shifts the dose-response curve of Group B significantly more than Group A. Note: This is rare and implies allosteric modulation.[1][2][3][4]
Troubleshooting & Controls
| Observation | Root Cause | Corrective Action |
| Signal Suppression | Ion suppression in MS due to phospholipids.[1][2][3][4] | Improve SPE wash steps; switch to Liquid-Liquid Extraction (Ethyl Acetate). |
| Peak Tailing | Carboxyl group interaction with column.[1][2][3][4] | Ensure 0.1% Acetic Acid or Formic Acid is in the mobile phase.[1][2][3][4] |
| "Ghost" Peaks | Carryover of hydrophobic dihomo-variants.[1][2][3][4] | Add a "sawtooth" wash cycle (100% B) between injections.[1][2][3][4] |
| No Inhibition observed | Inhibitor targets COX-2, which is bypassed if adding exogenous Adrenic Acid.[1][2][3][4] | Ensure the assay starts with Arachidonic Acid vs Adrenic Acid substrates to test enzymatic preference.[1][2][3][4] |
References
-
Biochemical Identification
-
Structural Data & Nomenclature
-
Lipidomics Methodology
-
Pathway Context
(Note: While 1a,1b-dihomo-PGE2 is a known metabolite, specific commercial "inhibitors" solely for this molecule are currently research-grade tools or require differential synthesis inhibition as described above.)[1][2][3][4]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PubChemLite - 1a,1b-dihomo-pge2 (C22H36O5) [pubchemlite.lcsb.uni.lu]
- 4. 1a,1b-Dihomo-PGJ2 | C22H34O4 | CID 16061093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dietary oxidized lipids in redox biology: Oxidized olive oil disrupts lipid metabolism and induces intestinal and hepatic inflammation in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1a,1b-dihomo-15-deoxy-delta-12,14-PGJ2 | C22H32O3 | CID 16061095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. caymanchem.com [caymanchem.com]
- 9. PubChemLite - C22H36O5 - Explore [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Navigating the Disposal of 1a,1b-Dihomo-PGE2: A Guide to Safe and Compliant Laboratory Practices
Understanding the Risks: A Profile of Prostaglandin Analogs
Prostaglandin E2 is classified as a hazardous substance that may cause damage to fertility or an unborn child and is harmful if swallowed.[2][3] Given the structural similarity, it is prudent to handle 1a,1b-Dihomo-PGE2 with the same level of caution. The primary routes of exposure are ingestion, inhalation, and skin/eye contact.[4][5][6] Therefore, all laboratory personnel must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
The Core of Safe Disposal: A Step-by-Step Protocol
The disposal of 1a,1b-Dihomo-PGE2 should be approached with the mindset of managing a cytotoxic compound. This ensures the highest level of safety and compliance with institutional and regulatory standards.
Step 1: Immediate Segregation at the Point of Generation
The foundation of safe disposal is immediate and proper segregation of waste. This prevents cross-contamination of other waste streams and ensures that the hazardous material is clearly identified.
-
Action: Immediately place all materials contaminated with 1a,1b-Dihomo-PGE2 into a designated, clearly labeled, leak-proof container.
-
Rationale: Segregation at the source is a critical control measure that minimizes the spread of hazardous material and reduces the risk of accidental exposure to other personnel.[7]
Step 2: Correct Containerization and Labeling
The choice of container is crucial for safe storage and transport of hazardous waste.
-
Action: Utilize a purple-lidded, rigid, puncture-proof container for all solid waste, including contaminated gloves, pipette tips, and vials. For liquid waste, use a clearly labeled, sealed container.
-
Rationale: The purple color is the universal identifier for cytotoxic waste, immediately alerting waste handlers to the hazardous nature of the contents.[7] Clear labeling with the chemical name ("1a,1b-Dihomo-PGE2 Waste"), the hazard symbol, and the date of accumulation is essential for traceability and safe handling.[7]
Step 3: Secure Interim Storage
Proper storage of hazardous waste is a critical step in preventing accidental spills and exposure.
-
Action: Store the sealed waste container in a designated, secure area that is accessible only to authorized personnel. This area should be well-ventilated and away from general laboratory traffic.
-
Rationale: Secure storage minimizes the risk of unauthorized access and accidental spillage, ensuring that the waste is contained until it can be collected for final disposal.[7][8]
Step 4: Final Disposal via High-Temperature Incineration
Due to its hazardous nature, 1a,1b-Dihomo-PGE2 waste should not be disposed of in standard laboratory trash or down the drain.
-
Action: Arrange for the collection of the cytotoxic waste by a licensed clinical or chemical waste provider.
-
Rationale: High-temperature incineration is the recommended method for the complete destruction of cytotoxic and hazardous compounds, ensuring that they are not released into the environment.[7]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram outlines the decision-making and procedural flow for managing 1a,1b-Dihomo-PGE2 waste.
Caption: Decision workflow for the proper disposal of 1a,1b-Dihomo-PGE2 waste.
Quantitative Data Summary: Hazard Profile of Prostaglandin E2
The following table summarizes the key hazard information for Prostaglandin E2, which should be considered as a proxy for 1a,1b-Dihomo-PGE2 in the absence of specific data.
| Hazard Classification | GHS Code | Description | Source |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. | [2] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [2][3] |
Experimental Protocol: Decontamination of Work Surfaces
In the event of a minor spill or as part of routine laboratory hygiene, the following protocol should be followed for the decontamination of surfaces that have come into contact with 1a,1b-Dihomo-PGE2.
Materials:
-
Appropriate PPE (gloves, lab coat, safety glasses)
-
Absorbent pads
-
70% ethanol solution
-
Designated cytotoxic waste container
Procedure:
-
Don PPE: Ensure all necessary personal protective equipment is worn before beginning the decontamination process.
-
Contain the Spill: If a spill occurs, immediately cover the area with absorbent pads to prevent it from spreading.
-
Clean the Area: Carefully wipe the contaminated area with a 70% ethanol solution, working from the outside of the spill inward.
-
Dispose of Contaminated Materials: Place all used absorbent pads and wipes into the designated purple-lidded cytotoxic waste container.
-
Final Wipe-Down: Perform a final wipe-down of the area with a fresh 70% ethanol solution.
-
Doff PPE: Remove and dispose of gloves in the cytotoxic waste container. Wash hands thoroughly with soap and water.
By adhering to these rigorous disposal and safety protocols, laboratories can ensure a safe working environment and maintain full compliance with regulatory standards, thereby upholding the highest principles of scientific integrity and responsibility.
References
-
Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. [Link]
-
Aronoff, D. M., et al. (2004). Prostaglandin E2 Suppresses Bacterial Killing in Alveolar Macrophages by Inhibiting NADPH Oxidase. The Journal of Immunology, 173(1), 559-565. [Link]
-
Stericycle UK. (2025-07-10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. CADTH. [Link]
-
National Center for Biotechnology Information. (2023-06-05). Prostaglandin E2 (Dinoprostone). In: StatPearls. [Link]
-
Daniels Health. (2024-03-29). How Do You Dispose of Cytotoxic Waste? [Link]
-
Bertin Bioreagent. 1a,1b-dihomo Prostaglandin E2. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. stemcell.com [stemcell.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
